Product packaging for Squarylium dye III(Cat. No.:CAS No. 43134-09-4)

Squarylium dye III

Cat. No.: B3425565
CAS No.: 43134-09-4
M. Wt: 320.4 g/mol
InChI Key: HERJDZWHZQOZLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Bis[4-(dimethylamino)phenyl]-2,4-dihydroxycyclobutenediylium dihydroxide, bis(inner salt) is an organic dye with an electron withdrawing squaraine as the central group and strong electron donating dimethylaminophenyl groups. It is majorly utilized in the development of organic electronic devices.>Squarylium dye III is a squaraine dye having two 4-dimethylaminophenyl substituents attached to the cyclobutane ring. It has a role as a squaraine dye and a fluorochrome. It is a dimethylaniline and a squaraine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20N2O2 B3425565 Squarylium dye III CAS No. 43134-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-4-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-21(2)15-9-5-13(6-10-15)17-19(23)18(20(17)24)14-7-11-16(12-8-14)22(3)4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERJDZWHZQOZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(C(=C3C=CC(=[N+](C)C)C=C3)C2=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401337
Record name F0712-0056
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13458-60-1, 43134-09-4
Record name NSC125878
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125878
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F0712-0056
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Bis[4-(dimethylamino)phenyl]-2,4-dihydroxycyclobutenediylium dihydroxide, bis(inner salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unveiling the Optical Fingerprint: A Technical Guide to the Photophysical Properties of Squarylium Dye III

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Squarylium dyes, a class of organic molecules renowned for their sharp and intense absorption and emission profiles in the red to near-infrared (NIR) region, are pivotal in the advancement of biomedical imaging and diagnostics. This technical guide focuses on the core photophysical characteristics of a prominent member of this family, Squarylium dye III, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

This compound is distinguished by its central squaric acid core flanked by two anilino-derived donor groups. This zwitterionic and resonant structure is the primary determinant of its remarkable optical properties, including high molar absorptivity and significant fluorescence quantum yield.[1] These attributes make it an excellent candidate for applications requiring bright, stable fluorescent probes.

Quantitative Photophysical Data

The essential photophysical parameters of this compound, primarily determined in dichloromethane (CH₂Cl₂), are summarized below. These values represent the foundational data for any application employing this fluorophore.

Photophysical PropertyValueSolvent
Absorption Maximum (λabs) ~630 nmDichloromethane
Emission Maximum (λem) ~650 nmDichloromethane
Molar Extinction Coefficient (ε) 309,000 cm-1M-1 at 627.3 nmDichloromethane
Fluorescence Quantum Yield (ΦF) ~0.65Dichloromethane
Stokes Shift ~20 nmDichloromethane

Experimental Methodologies

The characterization of the photophysical properties of this compound relies on standard spectroscopic techniques. The following protocols outline the detailed procedures for acquiring the data presented above.

UV-Visible Absorption Spectroscopy

This experiment determines the wavelength at which the dye absorbs light most strongly (λabs) and its molar extinction coefficient (ε).

Instrumentation:

  • Dual-beam UV-Visible spectrophotometer (e.g., Cary 3)

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in dichloromethane of a known concentration (e.g., 1 mM). From this stock, prepare a series of dilutions in the micromolar range.

  • Baseline Correction: Fill a quartz cuvette with dichloromethane and record a baseline spectrum. This will be subtracted from the sample spectra to correct for solvent absorption.

  • Spectral Acquisition:

    • Rinse the cuvette with the most dilute sample solution before filling it.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Scan a wavelength range that brackets the expected absorption maximum (e.g., 400 nm to 800 nm).

    • Set the spectral bandwidth to 1.0 nm, the signal averaging time to 0.133 seconds, and the data interval to 0.25 nm.[2]

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λabs).

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance at λabs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), calculate the molar extinction coefficient (ε). To ensure accuracy, this should be done for a concentration where the absorbance is less than 0.1 to avoid inner filter effects.[2]

Fluorescence Emission Spectroscopy

This experiment identifies the wavelength at which the dye emits light most intensely (λem) upon excitation.

Instrumentation:

  • Fluorometer (e.g., Spex FluoroMax)

Protocol:

  • Sample Preparation: Use a dilute solution of this compound in dichloromethane with an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.[2]

  • Instrument Setup:

    • Set the excitation wavelength. This is typically at or near the absorption maximum (e.g., 630 nm), but a shorter wavelength like 565 nm can also be used.[2]

    • Set the excitation and emission monochromator slit widths to define the spectral bandwidth (e.g., 4.25 nm).[2]

  • Spectral Acquisition:

    • Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 640 nm to 800 nm).

    • Set the data interval (e.g., 0.5 nm) and integration time (e.g., 2.0 seconds).[2]

  • Data Correction and Analysis:

    • Subtract the dark counts from the recorded spectrum.

    • Correct the spectrum for the wavelength-dependent sensitivity of the instrument.

    • The wavelength corresponding to the highest intensity in the corrected spectrum is the emission maximum (λem).

Fluorescence Quantum Yield Determination (Comparative Method)

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The comparative method, which uses a standard with a known quantum yield, is a widely accepted technique.

Instrumentation:

  • UV-Visible spectrophotometer

  • Fluorometer

Protocol:

  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound.

  • Sample and Standard Preparation:

    • Prepare a series of five to ten dilute solutions of both the this compound (the "sample") and the standard in the same solvent (dichloromethane).

    • The concentrations should be adjusted so that the absorbance at the chosen excitation wavelength is in the range of 0.01 to 0.1.

  • Absorption Measurements: Record the UV-Vis absorption spectrum for each solution of the sample and the standard.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum for each solution of the sample and the standard.

    • It is crucial to use the same excitation wavelength, slit widths, and all other instrument settings for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the gradient (slope) of the resulting straight lines for both the sample (GradX) and the standard (GradST).

    • Calculate the quantum yield of this compound (ΦX) using the following equation:

      ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

      Where:

      • ΦST is the quantum yield of the standard.

      • ηX and ηST are the refractive indices of the sample and standard solutions, respectively. Since the same solvent is used, this term is often assumed to be 1.

Workflow and Logical Relationships

The characterization of the photophysical properties of a fluorescent dye like this compound follows a logical progression of experiments. The following diagram illustrates this general workflow.

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_fluor Fluorescence Spectroscopy cluster_qy Quantum Yield Determination A Prepare Stock Solution (Known Concentration) B Prepare Serial Dilutions (Abs < 0.1) A->B C Measure Absorption Spectra B->C F Measure Emission Spectra B->F I Measure Fluorescence of Sample and Standard B->I D Determine λ_abs C->D E Calculate Molar Extinction Coefficient (ε) C->E D->F Set Excitation λ H Calculate Stokes Shift D->H G Determine λ_em F->G G->H J Plot Integrated Intensity vs. Absorbance I->J K Calculate Quantum Yield (Φ_F) J->K

Workflow for Photophysical Characterization

This comprehensive technical guide provides the foundational knowledge and detailed protocols necessary for the accurate characterization and effective utilization of this compound in various research and development applications. The high molar extinction coefficient and quantum yield underscore its potential as a bright and sensitive fluorescent probe in the near-infrared window.

References

Squarylium dye III absorption and emission spectra

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Absorption and Emission Spectra of Squarylium Dye III

This technical guide provides a comprehensive overview of the core photophysical properties of this compound, a member of the squaraine dye family.[1][2] It is intended for researchers, scientists, and professionals in drug development who utilize fluorescent probes in their work. This document details the dye's spectral characteristics, the experimental protocols for their measurement, and illustrates its application workflow in bioimaging.

This compound is a fluorescent dye known for its intense absorption and emission in the red to near-infrared (NIR) region of the electromagnetic spectrum.[1] Its structure is characterized by a central, electron-deficient four-membered squaric acid ring flanked by electron-donating dimethylaminophenyl groups.[2] This zwitterionic structure is responsible for its distinct optical properties, including high molar absorptivity and good photochemical stability.[1][3] The key photophysical parameters of this compound when dissolved in dichloromethane are summarized below.

Table 1: in Dichloromethane

ParameterValueReference
Absorption Maximum (λmax)~630 nm[1][4]
Molar Extinction Coefficient (ε) at 627.3 nm309,000 cm-1M-1
Emission Maximum (λem)~650 nm[1][4]
Fluorescence Quantum Yield (Φf)0.65[1][4]
Excitation Wavelength for Emission565 nm
SolventDichloromethane[1][4]

Experimental Protocols for Spectroscopic Characterization

The following sections detail the methodologies employed to acquire the absorption and fluorescence emission data for this compound, as documented in the PhotochemCAD package.

Absorption Spectroscopy

The measurement of the optical absorption spectrum was performed to determine the molar extinction coefficient and the absorption maximum.

  • Instrumentation : A Cary 3 spectrophotometer was utilized for the absorption measurements.

  • Measurement Parameters :

    • Spectral Bandwidth : 1.0 nm

    • Signal Averaging Time : 0.133 seconds

    • Data Interval : 0.25 nm

    • Scan Rate : 112.5 nm/min

  • Sample Preparation : The dye was dissolved in dichloromethane.

  • Data Scaling : The collected absorption values were scaled to match a molar extinction coefficient of 309,000 cm-1/M at 627.3 nm.

Fluorescence Spectroscopy

Fluorescence emission spectroscopy was conducted to determine the emission maximum and the fluorescence quantum yield.

  • Instrumentation : A Spex FluoroMax spectrofluorometer was used for the fluorescence measurements.[5]

  • Measurement Parameters :

    • Excitation Wavelength : 565 nm

    • Monochromator Slits (Excitation & Emission) : 1 mm, providing a spectral bandwidth of 4.25 nm.

    • Data Interval : 0.5 nm

    • Integration Time : 2.0 seconds

  • Sample Preparation :

    • Solvent : Dichloromethane[4][5]

    • Sample Holder : 1 cm pathlength quartz cells were used.

    • Concentration : Samples were prepared to have an absorbance of less than 0.1 at the excitation wavelength and across all emission wavelengths to prevent the inner-filter effect.

  • Data Processing :

    • Dark counts were subtracted from the collected spectra.

    • The spectra were corrected for the wavelength-dependent sensitivity of the instrument.

Application Workflow: this compound in Bioimaging

This compound's favorable photophysical properties make it a valuable tool for fluorescence imaging.[1] It can be used as a fluorescent probe to label and visualize specific molecules or cellular structures.[1] The general workflow for such an application is outlined below.

G cluster_prep Probe Preparation cluster_exp Experimental Procedure cluster_detect Detection & Analysis Dye This compound Conjugation Covalent Conjugation Dye->Conjugation Targeting Targeting Moiety (e.g., Antibody) Targeting->Conjugation Probe Fluorescent Probe (Dye-Antibody Conjugate) Conjugation->Probe Incubation Incubation & Target Binding Probe->Incubation Sample Biological Sample (e.g., Cells, Tissue) Sample->Incubation Wash Wash Step (Remove Unbound Probe) Incubation->Wash Microscope Fluorescence Microscope Wash->Microscope Excitation Excitation Light (~630 nm) Excitation->Microscope Emission Fluorescence Emission (~650 nm) Analysis Image Analysis Emission->Analysis Microscope->Emission

Caption: Workflow for using this compound as a fluorescent probe in bioimaging.

The process begins with the chemical conjugation of this compound to a targeting molecule, such as an antibody, creating a specific fluorescent probe. This probe is then introduced to a biological sample, where it binds to its designated target. After removing any unbound probes, the sample is illuminated with light at a wavelength near the dye's absorption maximum. The resulting fluorescence emission is captured by a detector, such as a fluorescence microscope, allowing for the visualization and analysis of the target's location and distribution within the sample.[1]

References

Quantum Yield of Squarylium Dye III: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum yield of Squarylium dye III, a symmetrical squaraine dye known for its sharp and intense absorption and emission characteristics in the near-infrared (NIR) region. Understanding the quantum yield of this fluorophore is critical for its application in various fields, including as a fluorescent probe, in dye-sensitized solar cells, and for photodynamic therapy. This document provides available data on its quantum yield in different solvents, a detailed experimental protocol for its determination, and a workflow visualization to aid in experimental design.

Data Presentation: Quantum Yield of this compound

SolventQuantum Yield (Φf)Excitation Wavelength (λex)Emission Wavelength (λem)Reference
Dichloromethane0.65565 nm~650 nm[1]

Experimental Protocol: Determination of Fluorescence Quantum Yield

The following is a detailed methodology for the determination of the fluorescence quantum yield of this compound using the comparative method, which is a widely accepted and reliable technique.

1. Materials and Instrumentation:

  • This compound: High purity grade.

  • Reference Standard: A well-characterized fluorescent dye with a known quantum yield in the same solvent and spectral region as this compound (e.g., a laser dye with a known quantum yield in dichloromethane).

  • Solvent: Spectroscopic grade dichloromethane.

  • UV-Vis Spectrophotometer: To measure absorbance.

  • Fluorometer: Equipped with a corrected emission detector.

  • Quartz Cuvettes: 1 cm path length.

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in dichloromethane.

  • Prepare a series of dilutions from the stock solution to create at least five solutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

  • Prepare a stock solution of the reference standard in dichloromethane.

  • Prepare a series of dilutions of the reference standard with absorbances in the same range as the this compound solutions at the same excitation wavelength.

3. Measurement Procedure:

  • Absorbance Measurement:

    • Record the UV-Vis absorption spectra of all prepared solutions of this compound and the reference standard.

    • Determine the absorbance at the chosen excitation wavelength. The excitation wavelength should be identical for both the sample and the reference.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectra of all prepared solutions of this compound and the reference standard.

    • The excitation and emission slits should be kept constant for all measurements.

    • The emission spectra should be corrected for the wavelength-dependent sensitivity of the detector.

4. Data Analysis:

  • Integration of Fluorescence Spectra:

    • Integrate the area under the corrected fluorescence emission spectra for both the this compound solutions and the reference standard solutions.

  • Calculation of Quantum Yield:

    • The quantum yield of this compound (Φf_sample) can be calculated using the following equation:

    Φf_sample = Φf_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2)

    Where:

    • Φf_ref is the quantum yield of the reference standard.

    • I_sample and I_ref are the integrated fluorescence intensities of the sample and the reference, respectively.

    • A_sample and A_ref are the absorbances of the sample and the reference at the excitation wavelength, respectively.

    • n_sample and n_ref are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term becomes 1).

  • Graphical Method for Improved Accuracy:

    • Plot the integrated fluorescence intensity versus absorbance for both this compound and the reference standard.

    • The slopes of the resulting linear fits (Gradient_sample and Gradient_ref) can be used in the following equation:

    Φf_sample = Φf_ref * (Gradient_sample / Gradient_ref) * (n_sample^2 / n_ref^2)

    This method is generally more accurate as it relies on a series of measurements rather than a single point.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the fluorescence quantum yield of this compound using the comparative method.

G cluster_prep Solution Preparation cluster_analysis Data Analysis A Prepare Stock Solutions (this compound & Reference) B Prepare Serial Dilutions (Absorbance < 0.1) A->B C Measure Absorbance (UV-Vis Spectrophotometer) B->C D Measure Fluorescence Emission (Fluorometer with Corrected Detector) B->D F Plot Integrated Intensity vs. Absorbance C->F E Integrate Fluorescence Spectra D->E E->F G Calculate Slopes of Linear Fits F->G H Calculate Quantum Yield using Comparative Equation G->H

Caption: Experimental workflow for the determination of fluorescence quantum yield.

References

Unveiling the Optical Properties of Squarylium Dye III: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molar extinction coefficient and photophysical properties of Squarylium dye III, a versatile organic dye with significant applications in biomedical imaging and organic electronics. This document outlines the key quantitative data, experimental methodologies for its characterization, and a conceptual workflow for its application in fluorescence imaging.

Core Photophysical Data of this compound

This compound is a member of the squaraine dye family, recognized for its intense fluorescence and high photochemical stability.[1] Its unique optical properties are attributed to its zwitterionic structure, which features a central squaryl ring.[1] The quantitative characteristics of this compound, as determined in dichloromethane, are summarized below for clear reference.

ParameterValueWavelengthSolvent
Molar Extinction Coefficient (ε)309,000 cm⁻¹/M627.3 nmDichloromethane
Absorption Maximum (λabs)~630 nmDichloromethane
Emission Maximum (λem)~650 nmDichloromethane
Quantum Yield (Φ)~0.65Dichloromethane

Experimental Protocol: Determination of Molar Extinction Coefficient

The molar extinction coefficient is a fundamental parameter that quantifies how strongly a substance absorbs light at a particular wavelength. The determination of this value for this compound is achieved through UV-Vis spectrophotometry, following the Beer-Lambert Law.

Materials and Instrumentation:

  • This compound

  • Dichloromethane (spectroscopic grade)

  • Volumetric flasks

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer (e.g., Cary 3)

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of dichloromethane to prepare a stock solution of a specific concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with varying concentrations.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a wavelength range that includes the absorption maximum of the dye (~630 nm).

    • Use a quartz cuvette filled with dichloromethane as the blank to calibrate the instrument.

    • Measure the absorbance of each diluted solution at the absorption maximum (λmax). The measurements that were taken of Squarylium III were done so with a spectral bandwidth of 1.0 nm, a signal averaging time of 0.133 sec, a data interval of 0.25 nm, and a scan rate of 112.5 nm/min.

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • According to the Beer-Lambert Law (A = εcl), the slope of the resulting linear graph will be the molar extinction coefficient (ε) when the path length (l) is 1 cm.

Conceptual Workflow: Fluorescence Imaging

This compound's high fluorescence quantum yield makes it an excellent candidate for use as a fluorescent probe in various imaging applications.[1] The following diagram illustrates a generalized workflow for utilizing such a dye in cellular imaging.

Fluorescence_Imaging_Workflow cluster_preparation Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis A Cell Culture/Tissue Section B Dye Conjugation (e.g., to an antibody) A->B Labeling C Incubation of Sample with Dye Conjugate B->C D Fluorescence Microscopy C->D E Excitation at ~630 nm D->E F Emission Detection at ~650 nm E->F G Image Acquisition F->G H Image Processing & Analysis G->H I Biological Interpretation H->I Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (Target for Dye-Antibody Conjugate) Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Transcription Regulation Ligand Ligand Ligand->Receptor

References

Solubility of Squarylium dye III in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Squarylium dye III in both aqueous and organic media. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility descriptions and outlines a robust experimental protocol for researchers to determine quantitative solubility in their specific applications.

Core Concepts and Molecular Characteristics

This compound belongs to the squaraine class of organic dyes, characterized by a central electron-deficient four-membered squaric acid ring coupled with electron-donating aromatic groups. This zwitterionic structure is responsible for its intense absorption and fluorescence in the red to near-infrared (NIR) region, typically with an absorption maximum around 630 nm and an emission maximum near 650 nm.[1] However, this same molecular architecture contributes to its generally poor solubility in many common solvents. The planarity of the molecule can lead to strong intermolecular π-π stacking, promoting aggregation and reducing solubility, particularly in aqueous environments.

Data Presentation: Solubility of this compound

Solvent ClassSolvent NameSolubility DescriptionCitation(s)
Aqueous WaterPoorly soluble[2]
Organic DichloromethaneSoluble / Dissolves well[1][3]
Organic Other Organic SolventsSparingly soluble in a few others[1][3]

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound. This method can be adapted for various solvents and is based on the principle of creating a saturated solution and then quantifying the dissolved dye concentration, often using UV-Vis spectrophotometry.

Objective: To determine the saturation solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., water, buffer, ethanol, DMSO)

  • Volumetric flasks

  • Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • UV-Vis spectrophotometer

  • Analytical balance

  • Thermostatically controlled shaker or incubator

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a glass vial). The amount of dye added should be more than what is expected to dissolve to ensure saturation.

    • Equilibrate the mixture at a constant temperature using a shaker or incubator for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid:

    • After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

      • Centrifugation: Centrifuge the suspension at a high speed to pellet the undissolved dye.

      • Filtration: Filter the solution using a syringe filter that is compatible with the solvent and does not absorb the dye.

  • Quantification of Dissolved Dye:

    • Carefully take a known volume of the clear supernatant (the saturated solution).

    • Dilute the saturated solution with the same solvent to a concentration that falls within the linear range of a pre-determined calibration curve.

    • Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound (approximately 627 nm in dichloromethane) using a UV-Vis spectrophotometer.

    • Use a calibration curve to determine the concentration of the dye in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Preparation of a Calibration Curve:

  • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

  • Perform a series of serial dilutions to create a set of standard solutions with decreasing, known concentrations.

  • Measure the absorbance of each standard solution at the λmax.

  • Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law. The equation of this line will be used to determine the concentration of the unknown saturated solution.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.

G cluster_prep Preparation cluster_quantification Quantification prep_solution Add excess this compound to solvent equilibrate Equilibrate at constant temperature (24-48h) prep_solution->equilibrate separate Separate undissolved solid (Centrifuge/Filter) equilibrate->separate dilute Dilute saturated solution separate->dilute measure_abs Measure absorbance (UV-Vis) dilute->measure_abs calibration_curve Determine concentration using calibration curve measure_abs->calibration_curve calculate Calculate solubility (g/L or mol/L) calibration_curve->calculate

Caption: Experimental workflow for determining the solubility of this compound.

References

In-Depth Technical Guide: Photostability and Photobleaching of Squarylium Dye III

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photostability and photobleaching characteristics of Squarylium dye III, a member of the indolenine-based squaraine dye family. This document details the dye's photophysical properties, available photostability data, experimental protocols for its assessment, and the proposed mechanisms governing its photodegradation.

Core Concepts: Photostability and Photobleaching

Photostability refers to a molecule's resistance to chemical change upon absorbing light. For fluorescent dyes like this compound, high photostability is crucial for applications requiring prolonged or intense light exposure, such as fluorescence microscopy, high-throughput screening, and in vivo imaging. Photobleaching, the irreversible destruction of a fluorophore's structure due to light exposure, is a key limitation that can lead to signal loss and artifacts in imaging experiments. Understanding the factors that influence photostability and the mechanisms of photobleaching is essential for optimizing the use of fluorescent probes in research and drug development.

Photophysical and Photochemical Properties of this compound

This compound, a symmetrical squaraine dye derived from 2,3,3-trimethyl-3H-indolium, exhibits intense absorption and fluorescence in the red to near-infrared (NIR) region of the electromagnetic spectrum. Its core structure consists of a central, electron-deficient four-membered squaric acid ring flanked by two electron-donating indolenine moieties. This donor-acceptor-donor (D-A-D) architecture is responsible for its characteristic sharp and intense absorption bands.

A study by Wang et al. (2010) on a closely related 1-(Carbamoylmethyl)-3H-indolium squaraine dye, referred to as "dye III," provides valuable insights into its photophysical properties.[1]

Table 1: Photophysical and Photochemical Properties of this compound

PropertyValueSolvent/ConditionsReference
Absorption Maximum (λ_abs)~645 nmMethanol
Emission Maximum (λ_em)~665 nmMethanol
Molar Extinction Coefficient (ε)1.89 x 10^5 M⁻¹cm⁻¹Methanol
Fluorescence Quantum Yield (Φ_f)0.28Methanol
PhotostabilityModerate to GoodAqueous buffer with BSA

Photostability of this compound

Squarylium dyes are generally recognized for their good photostability compared to other classes of organic dyes, such as cyanines. The rigid and planar structure of the squaraine core contributes to this stability by limiting non-radiative decay pathways.

In the study by Wang et al. (2010), the photostability of dye III was evaluated in an aqueous buffer solution containing bovine serum albumin (BSA). The fluorescence intensity of the dye was monitored over time while being irradiated with a xenon lamp. The results indicated that the introduction of alkylcarbamoylmethyl groups in dye III led to improved photostability in water compared to a typical ethyl squarylium dye. While a specific photobleaching quantum yield was not reported, the fluorescence decay curve showed that the dye retained a significant portion of its fluorescence after 60 minutes of continuous irradiation, highlighting its suitability for applications requiring a degree of photostability.

It is important to note that the photostability of squarylium dyes can be influenced by several factors, including:

  • Solvent Environment: The polarity and viscosity of the solvent can affect the rates of photobleaching reactions.

  • Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching for many dyes, leading to the formation of reactive oxygen species (ROS).

  • Irradiation Intensity: Higher light intensities can accelerate photobleaching.

  • Molecular Aggregation: The formation of aggregates can alter the photophysical properties and photostability of the dye.

Experimental Protocols for Photostability Assessment

A standardized protocol for assessing the photostability of fluorescent dyes is crucial for comparing the performance of different probes. The following is a generalized experimental protocol based on common practices for evaluating dye photostability in solution.

Objective: To quantify the rate of photobleaching of this compound in a specific solvent under controlled irradiation.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., methanol, DMSO, or an aqueous buffer)

  • Quartz cuvette

  • Broadband light source (e.g., Xenon arc lamp) with a suitable bandpass filter to select the excitation wavelength range.[2][3]

  • Spectrofluorometer or a UV-Vis spectrophotometer

  • Radiometer to measure the light intensity

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. Dilute the stock solution to a working concentration that gives an absorbance of approximately 0.05 at the absorption maximum to minimize inner filter effects.

  • Initial Measurement: Record the initial absorbance spectrum and fluorescence emission spectrum of the sample.

  • Irradiation: Place the cuvette containing the dye solution in a temperature-controlled sample holder and expose it to the light from the xenon lamp. The light beam should be directed through the center of the cuvette.

  • Time-course Monitoring: At regular time intervals, stop the irradiation and record the absorbance and/or fluorescence spectrum of the sample.

  • Data Analysis:

    • Plot the absorbance at the maximum absorption wavelength or the integrated fluorescence intensity as a function of irradiation time.

    • The photobleaching rate can be determined by fitting the decay curve to an appropriate kinetic model (e.g., first-order decay).

    • The photobleaching quantum yield (Φ_b) can be calculated if the photon flux of the light source is known.

Diagram 1: Experimental Workflow for Photostability Assessment

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solution of this compound prep2 Dilute to Working Concentration (Abs ~ 0.05) prep1->prep2 meas1 Record Initial Absorbance/Fluorescence Spectra prep2->meas1 meas2 Irradiate with Xenon Lamp meas1->meas2 meas3 Record Spectra at Time Intervals meas2->meas3 analysis1 Plot Absorbance/Fluorescence vs. Time meas3->analysis1 analysis2 Determine Photobleaching Rate analysis1->analysis2 analysis3 Calculate Photobleaching Quantum Yield (Φb) analysis2->analysis3

References

Squarylium Dye III Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, properties, and applications of Squarylium Dye III derivatives in biomedical research and therapy.

This compound and its derivatives represent a versatile class of organic molecules characterized by a unique four-membered squaric acid core flanked by electron-donating groups. This structure imparts remarkable photophysical properties, including intense absorption and fluorescence in the red to near-infrared (NIR) region, high molar extinction coefficients, and good photostability. These characteristics make them highly valuable tools in various biomedical applications, ranging from high-resolution cellular imaging to advanced photodynamic therapy. This technical guide provides a comprehensive overview of the synthesis, key properties, and experimental applications of this compound derivatives for researchers, scientists, and professionals in drug development.

Core Properties and Photophysical Data

The photophysical properties of this compound derivatives can be finely tuned by modifying the peripheral electron-donating groups and the central squaric acid core. These modifications influence the intramolecular charge transfer, which in turn dictates the absorption and emission wavelengths, quantum yield, and Stokes shift. The following tables summarize the key photophysical data for a selection of this compound derivatives.

DerivativeR1R2SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ_F)Reference
SQ-1 HHChloroform632656250,0000.65
SQ-2 BrHChloroform635660230,0000.45
SQ-3 IHChloroform635662210,0000.15
SQ-4 HN(CH₃)₂Chloroform645670280,0000.70
Indolenine-SQ --Chloroform~630~650-~0.65
Benzoindole-SQ --Serum---High

Table 1: Photophysical Properties of Symmetrical this compound Derivatives. The nature of the substituent on the aniline ring significantly impacts the quantum yield, with heavier halogens leading to a decrease due to the heavy atom effect.

DerivativeDonor 1Donor 2SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference
Unsym-SQ-1 AnilineN,N-dimethylanilineChloroform640665260,000
Unsym-SQ-2 IndolenineBenzothiazoleChloroform655678-

Table 2: Photophysical Properties of Unsymmetrical this compound Derivatives. The combination of different donor groups allows for further tuning of the spectral properties.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound derivatives, from their synthesis to their application in cellular imaging and photodynamic therapy.

Synthesis of this compound Derivatives

General Procedure for Symmetrical Squarylium Dyes:

The synthesis of symmetrical squarylium dyes is typically a one-step condensation reaction between squaric acid and two equivalents of an electron-rich aromatic or heterocyclic compound.

  • Materials: Squaric acid, N,N-dimethylaniline (or other aniline derivative), n-butanol, toluene, Dean-Stark apparatus.

  • Procedure:

    • A mixture of squaric acid (1 mmol) and the aniline derivative (2.2 mmol) is refluxed in a 1:1 mixture of n-butanol and toluene using a Dean-Stark apparatus to remove water.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the desired symmetrical squarylium dye.

The Core Principles of Squarylium Dye III as a Fluorescent Probe: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of Squarylium dye III as a versatile fluorescent probe. Squarylium dyes are a class of organic molecules known for their intense absorption and fluorescence in the red to near-infrared (NIR) region of the electromagnetic spectrum. This property, combined with their high photochemical stability, makes them valuable tools in various biological and biomedical research areas, including fluorescence imaging, biosensing, and diagnostics.

Fundamental Principles of this compound

This compound belongs to the squaraine dye family, characterized by a unique four-membered squaric acid core flanked by electron-donating aromatic or heterocyclic groups. This structural arrangement results in a highly conjugated system responsible for the dye's distinct photophysical properties.

The core principle behind its use as a fluorescent probe lies in its ability to absorb light at a specific wavelength and subsequently emit light at a longer wavelength. This phenomenon, known as fluorescence, allows for the detection and visualization of target molecules or cellular structures with high sensitivity and specificity. The large Stokes shift (the difference between the absorption and emission maxima) of this compound is advantageous as it minimizes self-quenching and improves the signal-to-noise ratio.

The fluorescence of this compound can be modulated by its environment. Factors such as solvent polarity, pH, and binding to macromolecules can influence its photophysical properties. This sensitivity to the local environment is a key feature that is exploited in the design of "smart" fluorescent probes that can report on specific physiological parameters or the presence of particular analytes.

Photophysical Properties of this compound

The utility of a fluorescent probe is largely determined by its photophysical characteristics. This compound exhibits several favorable properties that make it a robust and reliable tool for fluorescence-based applications.

PropertyValueSolventReference
Absorption Maximum (λabs) ~627 - 630 nmDichloromethane
Emission Maximum (λem) ~650 nmDichloromethane
Molar Extinction Coefficient (ε) 309,000 cm-1M-1Dichloromethane
Quantum Yield (Φ) ~0.65Dichloromethane
Photochemical Stability High

Key Applications and Experimental Protocols

This compound has found applications in a variety of research areas owing to its excellent optical properties. This section outlines some of the key applications and provides generalized experimental protocols.

Fluorescence Imaging of Cells

This compound can be used to stain and visualize cellular structures. Its lipophilic nature allows it to readily cross cell membranes and accumulate in intracellular compartments.

Experimental Protocol: General Staining of Live Cells

This protocol provides a general guideline for staining live cells with this compound. Optimization of dye concentration and incubation time may be required for different cell types and experimental conditions.

  • Cell Preparation: Plate cells on a suitable imaging dish or slide and culture until they reach the desired confluency.

  • Dye Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO). The final working concentration typically ranges from 1 to 10 µM in cell culture medium.

  • Staining: Remove the culture medium and wash the cells with phosphate-buffered saline (PBS). Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells two to three times with PBS to remove any unbound dye.

  • Imaging: Add fresh culture medium or imaging buffer to the cells. Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the absorption and emission wavelengths of this compound.

Labeling of Biomolecules

This compound can be chemically modified to include reactive groups that allow for its conjugation to biomolecules such as proteins and nucleic acids. This enables the specific labeling and tracking of these molecules in biological systems.

Experimental Protocol: General Antibody Conjugation

This protocol describes a general method for conjugating an amine-reactive derivative of this compound (e.g., an NHS ester) to an antibody.

  • Antibody Preparation: Dialyze the antibody against a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to remove any interfering substances. Adjust the antibody concentration to 1-2 mg/mL.

  • Dye Preparation: Dissolve the amine-reactive this compound derivative in anhydrous DMSO to prepare a stock solution.

  • Conjugation Reaction: While gently vortexing, add the dye stock solution to the antibody solution. The molar ratio of dye to antibody will need to be optimized, but a starting point of 10:1 to 20:1 is common. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unconjugated dye by gel filtration (e.g., using a Sephadex G-25 column) or dialysis against PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorption maximum of the dye. The purified conjugate is now ready for use in immunoassays or immunofluorescence staining.

Sensing of Metal Ions

The fluorescence of this compound can be quenched or enhanced upon binding to specific metal ions. This property allows for its use as a fluorescent sensor for the detection of these ions. For instance, the fluorescence of certain squarylium dyes is quenched in the presence of Fe(III) or Co(II) ions.

Experimental Protocol: General Metal Ion Detection

This protocol outlines a general procedure for detecting a specific metal ion using this compound as a fluorescent probe.

  • Probe Solution: Prepare a solution of this compound in a suitable buffer.

  • Sample Preparation: Prepare the sample solution containing the suspected metal ion.

  • Measurement: Add the sample solution to the this compound solution.

  • Analysis: Measure the fluorescence intensity of the solution using a fluorometer. A change in fluorescence intensity (quenching or enhancement) compared to a control solution without the metal ion indicates the presence of the ion. A calibration curve can be generated by measuring the fluorescence response to known concentrations of the metal ion.

Visualizing Workflows and Principles

To better illustrate the practical application and underlying principles of this compound, the following diagrams have been generated using Graphviz.

experimental_workflow_fluorescence_microscopy cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Cell Culture incubation Incubate Cells with Dye cell_culture->incubation Add Dye dye_prep Prepare this compound Solution dye_prep->incubation washing Wash to Remove Unbound Dye incubation->washing microscopy Fluorescence Microscopy washing->microscopy data_analysis Image and Data Analysis microscopy->data_analysis

General workflow for fluorescence microscopy using this compound.

antibody_conjugation_workflow cluster_reactants Reactant Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization antibody_prep Prepare Antibody Solution conjugation Incubate Antibody and Dye antibody_prep->conjugation dye_prep Prepare Amine-Reactive This compound dye_prep->conjugation purify Purify Conjugate conjugation->purify characterize Characterize Conjugate (DOL) purify->characterize

Workflow for conjugating this compound to an antibody.

squarylium_principle Ground State (S0) Ground State (S0) Excited State (S1) Excited State (S1) Ground State (S0)->Excited State (S1) Excitation (Absorption of Light) Excited State (S1)->Ground State (S0) Emission of Light Emitted Photon (Fluorescence) Emitted Photon (Fluorescence) Excited State (S1)->Emitted Photon (Fluorescence)

Simplified Jablonski diagram illustrating the principle of fluorescence.

Conclusion

This compound is a powerful fluorescent probe with a range of applications

Squarylium dye III CAS number and chemical information

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 43134-09-4

This technical guide provides an in-depth overview of Squarylium dye III, a versatile near-infrared (NIR) fluorescent probe. It is intended for researchers, scientists, and drug development professionals interested in its chemical properties, synthesis, and applications in advanced cellular imaging.

Core Chemical Information

This compound, also known as bis(4-(dimethylamino)phenyl)squaraine, is a symmetrical squaraine dye. Its core structure consists of a central, electron-deficient four-membered cyclobutene ring derived from squaric acid, and two electron-donating N,N-dimethylaniline groups. This donor-acceptor-donor (D-A-D) architecture is responsible for its distinct photophysical properties.

Physicochemical Properties
PropertyValueReference
CAS Number 43134-09-4
Molecular Formula C₂₀H₂₀N₂O₂
Molecular Weight 320.39 g/mol
Appearance Crystalline solid
Solubility Soluble in organic solvents like dichloromethane and DMSO
Absorption Maximum (λmax) ~630-647 nm (in organic solvents)
Emission Maximum (λem) ~650-670 nm (in organic solvents)
Molar Extinction Coefficient (ε) High, in the order of 10⁵ M⁻¹cm⁻¹
Fluorescence Quantum Yield (ΦF) ~0.65 (in dichloromethane)

Synthesis and Characterization

The synthesis of this compound is typically achieved through the condensation of squaric acid with two equivalents of an electron-rich aromatic compound, in this case, N,N-dimethylaniline.

Experimental Protocol: Synthesis of this compound

Materials:

  • Squaric acid

  • N,N-dimethylaniline

  • 1-Butanol

  • Toluene

  • Dean-Stark apparatus

  • Reflux condenser

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine squaric acid (1 equivalent) and N,N-dimethylaniline (2 equivalents).

  • Solvent Addition: Add a mixture of 1-butanol and toluene (e.g., a 1:1 or 2:1 v/v ratio) to the flask. The solvent mixture facilitates the azeotropic removal of water, which is a byproduct of the condensation reaction.

  • Reflux: Heat the reaction mixture to reflux. The reaction progress can be monitored by observing the formation of the intensely colored dye. The reaction is typically refluxed for several hours until completion.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The crude product may precipitate out of the solution. The solvent is removed under reduced pressure.

  • Purification: The crude this compound is purified by column chromatography on silica gel. A gradient of solvents, such as dichloromethane and methanol, can be used to elute the pure dye.

  • Characterization: The purified dye is characterized by standard analytical techniques:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • UV-Vis Spectroscopy: To determine the absorption maximum.

    • Fluorometry: To measure the emission maximum and fluorescence quantum yield.

Application in Live-Cell Super-Resolution Microscopy

A significant application of this compound and its derivatives is in live-cell super-resolution imaging, particularly in Single-Molecule Localization Microscopy (SMLM). This is enabled by the dye's unique property of spontaneous fluorescence "blinking" under physiological conditions.

Mechanism of Spontaneous Blinking

The electron-deficient central squaraine ring is susceptible to nucleophilic attack by intracellular species such as glutathione (GSH) or hydroxide ions (OH⁻). This reversible nucleophilic addition leads to a temporary, non-fluorescent state of the dye. The subsequent dissociation of the nucleophile restores the dye's fluorescent state. This stochastic switching between the "on" (fluorescent) and "off" (dark) states allows for the precise localization of individual molecules, enabling the reconstruction of a super-resolved image.

Methodological & Application

Application Notes and Protocols: Conjugation of Squarylium Dye III to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squarylium dyes are a class of organic fluorophores known for their intense absorption and emission in the red to near-infrared (NIR) region of the electromagnetic spectrum. Squarylium Dye III, specifically, exhibits a maximal absorption (λmax) at approximately 622-630 nm and emission (λem) around 650 nm, making it a valuable tool for various biological imaging applications where minimizing autofluorescence from endogenous molecules is critical. Antibody-dye conjugates are powerful reagents in research and diagnostics, enabling the specific targeting and visualization of antigens in a wide array of assays, including flow cytometry, immunofluorescence microscopy, and in vivo imaging.

This document provides a detailed protocol for the covalent conjugation of a modified this compound to antibodies. The most common and robust method for labeling antibodies is through the reaction of an N-hydroxysuccinimide (NHS) ester-activated dye with the primary amine groups of lysine residues on the antibody. It is important to note that commercially available this compound does not typically possess a reactive handle for direct conjugation. Therefore, it must first be synthesized or procured with a functional group, such as a carboxylic acid, which can then be activated to an NHS-ester.

Principle of Conjugation

The conjugation process involves a two-stage chemical reaction. First, the carboxylic acid group on a modified this compound is activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester of the squarylium dye. In the second stage, this amine-reactive NHS ester is introduced to the antibody solution. The NHS ester reacts with the primary amines (-NH₂) on the side chains of lysine residues and the N-terminus of the antibody, forming a stable amide bond and releasing the NHS leaving group. The reaction is typically performed at a slightly alkaline pH (8.0-8.5) to ensure that the lysine residues are deprotonated and thus nucleophilic.

Materials and Reagents

For Dye Activation (if starting from a carboxylated dye):
  • Carboxylated this compound derivative

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

For Antibody Conjugation:
  • Antibody to be labeled (in an amine-free buffer, e.g., PBS)

  • NHS-ester activated this compound

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification Column (e.g., Sephadex G-25 size-exclusion column)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Experimental Protocols

Part 1: Activation of Carboxylated this compound (Preparation of NHS-ester)

This protocol outlines the general procedure for activating a squarylium dye that has a carboxylic acid functional group.

  • Dissolve the Carboxylated Dye: Prepare a 10 mM stock solution of the carboxylated this compound in anhydrous DMF or DMSO.

  • Prepare Activation Reagents: Prepare fresh 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in an appropriate anhydrous solvent (e.g., DMF, DMSO) or activation buffer.

  • Activation Reaction:

    • In a microcentrifuge tube, mix the carboxylated dye solution with a 1.5 to 2-fold molar excess of both EDC and NHS.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring, protected from light.

    • The resulting solution contains the activated this compound-NHS ester and can be used immediately for antibody conjugation.

Part 2: Conjugation of this compound-NHS Ester to Antibody
  • Antibody Preparation:

    • Dissolve the antibody in the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) to a final concentration of 2-5 mg/mL.

    • Ensure the antibody solution is free of amine-containing substances like Tris or glycine, and stabilizers like bovine serum albumin (BSA), as these will compete with the antibody for reaction with the NHS ester.

  • Conjugation Reaction:

    • While gently vortexing the antibody solution, add the freshly prepared this compound-NHS ester solution dropwise.

    • The molar ratio of dye to antibody is a critical parameter that influences the degree of labeling (DOL). A starting point is to use a 10- to 20-fold molar excess of the dye. This ratio may require optimization for each specific antibody and dye.

    • Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle stirring or rocking, protected from light.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the labeling reaction, add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS-ester groups.

Part 3: Purification of the Antibody-Dye Conjugate

Purification is essential to remove unconjugated dye and reaction byproducts. Size-exclusion chromatography is a commonly used method.

  • Prepare the Chromatography Column:

    • Equilibrate a Sephadex G-25 (or similar) size-exclusion chromatography column with PBS (pH 7.4) according to the manufacturer's instructions.

  • Separate the Conjugate:

    • Apply the quenched reaction mixture to the top of the equilibrated column.

    • Elute the conjugate with PBS. The antibody-dye conjugate, being a larger molecule, will elute first, while the smaller, unconjugated dye molecules will be retained longer in the column.

    • Collect the fractions. The first colored band to elute will be the antibody-dye conjugate.

  • Storage:

    • Pool the fractions containing the purified conjugate.

    • The concentration of the conjugate can be determined spectrophotometrically (see Part 4).

    • For short-term storage, keep the conjugate at 4°C. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Part 4: Characterization of the Conjugate - Determining the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule. It is determined by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the λmax of the dye.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified antibody-dye conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of this compound (~622 nm in aqueous buffer) (A_dye).

  • DOL Calculation:

    • The concentration of the antibody is calculated using the following formula, which corrects for the dye's absorbance at 280 nm: Antibody Concentration (M) = [A₂₈₀ - (A_dye × CF)] / ε_antibody

      Where:

      • A₂₈₀ is the absorbance of the conjugate at 280 nm.

      • A_dye is the absorbance of the conjugate at the λmax

Application Notes and Protocols: Squarylium Dye III for the Detection of Specific Metal Ions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squarylium dyes are a class of organic compounds characterized by their intense absorption and fluorescence in the red to near-infrared (NIR) region.[1] This property, combined with their high photochemical stability and quantum yield, makes them excellent candidates for various sensing applications.[1] Squarylium dye III, in particular, has demonstrated significant potential as a chemosensor for the detection of various metal ions. This document provides detailed application notes and protocols for the use of this compound in the selective detection of specific metal ions, including Iron (Fe³⁺), Copper (Cu²⁺), and Cobalt (Co²⁺).

The detection mechanism of squarylium dyes typically involves a coordination interaction between the metal ion and the oxygen or nitrogen atoms within the dye's molecular structure.[2] This interaction leads to a measurable change in the dye's photophysical properties, such as a shift in the absorption or emission spectra, or a quenching of the fluorescence intensity.[3][4] These changes can be monitored using spectrophotometry or spectrofluorometry to quantify the concentration of the target metal ion.

Quantitative Data Summary

The following tables summarize the key quantitative data for the detection of specific metal ions using squarylium-based dyes. While the data may be derived from various squaraine dye derivatives, it provides a valuable reference for experiments with this compound.

Table 1: Detection of Iron (Fe³⁺)

ParameterValueSolvent/BufferDetection MethodReference
Detection Limit (LOD)6.24 x 10⁻⁸ MTetrahydrofuranFluorescence Quenching[3]
Detection Limit (LOD)14.17 µMAcetonitrileUV-Vis Absorption[2]
Linear Range15 - 55 µMAcetonitrileUV-Vis Absorption[2]
Binding Constant (Kₐ)1.14 x 10⁴ M⁻¹Deionized WaterNot Specified[5]
Stability Constant (Kₛ)3.14 x 10⁶ M⁻¹Not SpecifiedNot Specified[3]
Molar Ratio (Metal:Dye)1:1Not SpecifiedNot Specified[3][4]

Table 2: Detection of Copper (Cu²⁺)

ParameterValueSolvent/BufferDetection MethodReference
Detection Limit (LOD)2 µMAcetonitrile/H₂O (9:1 v/v)Colorimetric[6]
Detection Limit (LOD)6.06 µMAcetonitrileUV-Vis Absorption[2]
Detection Limit (LOD)6.5 x 10⁻¹⁰ MDMF/Acetonitrile (1:99 v/v)UV-Vis Absorption[1]
Linear Range2 - 200 µMAcetonitrile/H₂O (9:1 v/v)Colorimetric[6]
Linear Range1 nM - 50 µMDMF/Acetonitrile (1:99 v/v)UV-Vis Absorption[1]
Association Constant2.32 x 10⁴ M⁻¹DMF/Acetonitrile (1:99 v/v)Not Specified[1]
Molar Ratio (Metal:Dye)2:1 (Dye:Metal)DMF/Acetonitrile (1:99 v/v)Not Specified[1]

Table 3: Detection of Cobalt (Co²⁺)

ParameterValueSolvent/BufferDetection MethodReference
Detection Limit (LOD)1.55 x 10⁻⁸ MTetrahydrofuranFluorescence Quenching[3]
Stability Constant (Kₛ)2.64 x 10⁵ M⁻¹Not SpecifiedNot Specified[3]
Molar Ratio (Metal:Dye)1:1Not SpecifiedNot Specified[3]

Experimental Protocols

Preparation of Stock Solutions

a. This compound Stock Solution:

  • Weigh a precise amount of this compound powder.

  • Dissolve the dye in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO)[7], dichloromethane[8], or acetonitrile[2] to prepare a stock solution of high concentration (e.g., 1-10 mM).

  • Store the stock solution in a dark, airtight container at 4°C to prevent degradation.

b. Metal Ion Stock Solutions:

  • Use high-purity salts of the metal ions to be tested (e.g., FeCl₃, CuCl₂, CoCl₂).

  • Prepare individual stock solutions of each metal ion in deionized water or a suitable buffer at a concentration of 10-100 mM.[7]

  • Store the metal ion solutions at room temperature or 4°C as appropriate for their stability.

General Protocol for Metal Ion Detection using UV-Vis Spectroscopy

This protocol describes a general procedure for detecting metal ions based on changes in the absorption spectrum of this compound.

  • Preparation of Working Solutions:

    • Dilute the this compound stock solution with the chosen solvent or buffer to a final concentration that gives an absorbance reading between 0.5 and 1.0 at its λ_max (typically around 10-100 µM).[7]

    • Prepare a series of metal ion solutions of varying concentrations by diluting the metal ion stock solution.

  • Spectroscopic Measurement:

    • In a cuvette, mix a fixed volume of the this compound working solution with a specific volume of the metal ion solution. The final volume should be consistent for all measurements.

    • Allow the solution to incubate for a specific period (e.g., 2-10 minutes) to ensure the complexation reaction reaches equilibrium.[2]

    • Record the UV-Vis absorption spectrum of the solution over a relevant wavelength range (e.g., 350-750 nm).[7]

    • Use a solution containing only the this compound working solution as a blank or reference.

  • Data Analysis:

    • Monitor the changes in the absorbance at the λ_max of the dye or the appearance of new absorption bands upon the addition of the metal ion.

    • Plot the change in absorbance against the concentration of the metal ion to generate a calibration curve.

    • Determine the detection limit, linear range, and other quantitative parameters from the calibration curve.

General Protocol for Metal Ion Detection using Fluorescence Spectroscopy

This protocol outlines the detection of metal ions through the quenching of this compound's fluorescence.

  • Preparation of Working Solutions:

    • Prepare a dilute working solution of this compound (e.g., 1-10 µM) in a suitable solvent.[2]

    • Prepare a series of metal ion solutions of different concentrations.

  • Fluorometric Measurement:

    • In a fluorescence cuvette, add a fixed volume of the this compound working solution.

    • Add increasing volumes of the metal ion solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow for an incubation period.

    • Measure the fluorescence emission spectrum at a specific excitation wavelength (e.g., 620 nm).[2]

  • Data Analysis:

    • Observe the decrease in fluorescence intensity at the emission maximum of the dye.

    • Plot the fluorescence intensity (or the ratio of initial to final intensity, F₀/F) against the metal ion concentration.

    • Calculate the detection limit and other relevant parameters from the resulting plot.

Visualizations

Signaling Pathway of Metal Ion Detection

Metal_Ion_Detection cluster_system Detection System cluster_process Interaction and Signal Generation Squarylium_Dye_III This compound (Fluorophore) Coordination Coordination Bonding Squarylium_Dye_III->Coordination Metal_Ion Metal Ion (e.g., Fe³⁺, Cu²⁺) Metal_Ion->Coordination Complex This compound-Metal Ion Complex (Non-fluorescent or Shifted Spectrum) Signal_Change Change in Photophysical Properties (Fluorescence Quenching or Spectral Shift) Complex->Signal_Change Coordination->Complex Experimental_Workflow Start Start Prepare_Solutions Prepare Stock Solutions (this compound & Metal Ions) Start->Prepare_Solutions Prepare_Samples Prepare Sample Mixtures (Dye + Metal Ion at various concentrations) Prepare_Solutions->Prepare_Samples Incubation Incubate for a defined time Prepare_Samples->Incubation Measurement Spectroscopic Measurement (UV-Vis or Fluorescence) Incubation->Measurement Data_Analysis Data Analysis (Calibration Curve, LOD, etc.) Measurement->Data_Analysis Results Results & Interpretation Data_Analysis->Results Logical_Relationship Metal_Ion_Presence Presence of Target Metal Ion Complex_Formation Formation of Dye-Metal Complex Metal_Ion_Presence->Complex_Formation leads to Spectral_Change Observable Change in Spectrum (Absorption or Fluorescence) Complex_Formation->Spectral_Change causes Quantification Quantification of Metal Ion Concentration Spectral_Change->Quantification allows for

References

Application Notes and Protocols: Squarylium Dye III for Single-Molecule Tracking Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Squarylium dye III for single-molecule tracking (SMT) experiments. This far-red fluorescent probe offers exceptional brightness and photostability, and exhibits spontaneous blinking behavior under specific conditions, making it a powerful tool for elucidating molecular dynamics at the single-molecule level.

Introduction to this compound

This compound is a member of the squaraine class of organic dyes, characterized by a unique four-membered squaric acid core.[1] This structure results in intense absorption and fluorescence in the red to near-infrared (NIR) region of the spectrum.[1] Its favorable photophysical properties, including a high molar extinction coefficient and quantum yield, make it an excellent candidate for demanding single-molecule imaging applications where high signal-to-noise is paramount.[1][2]

Recent studies have revealed that certain squaraine dyes exhibit spontaneous fluorescence blinking in aqueous environments due to a reversible nucleophilic attack on the electron-deficient squaraine core.[3][4] This intrinsic blinking eliminates the need for complex imaging buffers with harsh reducing agents often required for other super-resolution techniques, simplifying experimental setups and improving cell viability in live-cell imaging.[3][5]

Photophysical Properties of this compound

The performance of a fluorophore in single-molecule experiments is dictated by its photophysical characteristics. Below is a summary of the key quantitative data for this compound and related spontaneously blinking squaraine dyes.

PropertyValueSolvent/ConditionsReference
Absorption Maximum (λ_max_) ~630 nmDichloromethane[1]
Emission Maximum (λ_em_) ~650 nmDichloromethane[1]
Molar Extinction Coefficient (ε) 309,000 cm⁻¹M⁻¹Dichloromethane[6]
Fluorescence Quantum Yield (Φ_f_) ~0.65Dichloromethane[1]
Duty Cycle (for blinking) ~0.1%Physiological buffer[3][4]
Photon Emission Rate ~6 x 10⁴ photons/s400 W/cm² illumination[3][4]

Experimental Protocols

Protein Labeling with this compound

For single-molecule tracking, it is crucial to label the protein of interest with a single fluorophore. This can be achieved using reactive versions of this compound, such as N-hydroxysuccinimidyl (NHS) esters for targeting primary amines (e.g., lysine residues) or maleimides for targeting free thiols (e.g., cysteine residues).

Protocol for Labeling with this compound NHS Ester:

  • Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) or ammonium salts.

  • Dye Preparation: Dissolve the this compound NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction: Add the dye solution to the protein solution at a molar ratio of 5-10 moles of dye per mole of protein. The optimal ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Remove the unreacted dye by passing the solution through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). The labeled protein will elute first.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the dye at its absorption maximum (~630 nm). A DOL of 0.5-1 is ideal for single-molecule studies.

Protocol for Labeling with this compound Maleimide:

  • Protein Preparation: Dissolve the protein in a thiol-free buffer (e.g., PBS, pH 7.0-7.5) at a concentration of 1-5 mg/mL. If necessary, reduce any disulfide bonds by incubating with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature, followed by removal of the reducing agent.

  • Dye Preparation: Dissolve the this compound maleimide in anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction: Add the dye solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Separate the labeled protein from unreacted dye using a gel filtration column as described above.

  • Characterization: Determine the DOL as described for NHS ester labeling.

Single-Molecule Imaging

The following protocol is designed to induce and leverage the spontaneous blinking of this compound for single-molecule tracking.

Microscopy Setup:

  • Microscope: An inverted microscope equipped with a high numerical aperture (NA ≥ 1.4) objective lens is required.

  • Illumination: Total Internal Reflection Fluorescence (TIRF) or Highly Inclined and Laminated Optical sheet (HILO) illumination is recommended to minimize background fluorescence.[7]

  • Laser: A laser line around 630-640 nm is suitable for excitation.

  • Filters: Use a long-pass emission filter to block scattered laser light and collect the fluorescence emission above ~650 nm.

  • Detector: A highly sensitive camera, such as an Electron Multiplying CCD (EMCCD) or a scientific CMOS (sCMOS) camera, is necessary for detecting single-molecule fluorescence.

Imaging Protocol:

  • Sample Preparation: Immobilize the labeled protein of interest on a clean glass coverslip. The concentration should be low enough to ensure that individual molecules are well-separated.

  • Imaging Buffer: Use a simple physiological buffer such as Phosphate-Buffered Saline (PBS) at pH 7.4. The spontaneous blinking of squaraine dyes is induced by biological nucleophiles like glutathione (GSH) or hydroxide ions present in such buffers.[3][4] For live-cell imaging, standard cell culture media can be used.

  • Image Acquisition:

    • Laser Power: Use a laser power density in the range of 100-400 W/cm². Higher laser powers can increase the rate of blinking but may also lead to faster photobleaching.[3]

    • Exposure Time: Use short exposure times, typically between 20-50 milliseconds, to capture the dynamics of the moving molecules.[7]

    • Acquisition Duration: Acquire a time-lapse series of several thousand frames to capture a sufficient number of blinking events and molecular tracks.

Data Analysis Workflow

The analysis of single-molecule tracking data from blinking fluorophores involves localizing the individual molecules in each frame and then linking these localizations over time to reconstruct trajectories.

  • Single-Molecule Localization:

    • Use software packages such as TrackMate (in Fiji/ImageJ), u-track, or similar algorithms to detect and localize the point spread function (PSF) of individual fluorescent molecules in each frame of the image sequence.[7]

    • The software fits a 2D Gaussian function to the intensity profile of each spot to determine its precise coordinates with sub-pixel accuracy.

  • Trajectory Linking:

    • The localized positions from consecutive frames are linked together based on proximity and other parameters (e.g., maximum linking distance, gap-closing).

    • This step reconstructs the trajectories of individual molecules as they move over time.

  • Data Analysis:

    • From the reconstructed trajectories, various quantitative parameters can be extracted, including:

      • Mean Squared Displacement (MSD): To characterize the mode of diffusion (e.g., free diffusion, confined diffusion, directed motion).

      • Diffusion Coefficient (D): To quantify the speed of molecular movement.

      • Residence Time: To determine how long a molecule remains in a specific area.

Visualizations

Signaling Pathway of Squarylium Dye Fluorescence

Squarylium_Fluorescence cluster_ground Ground State cluster_excited Excited State cluster_dark Non-Fluorescent State Ground Ground State (S0) Excited Excited Singlet State (S1) Ground->Excited Excitation (~630 nm) Dark Dark State (Nucleophilic Adduct) Ground->Dark + Nucleophile (e.g., OH-, GSH) Excited->Ground Fluorescence Emission (~650 nm)

Caption: Fluorescence mechanism of this compound.

Experimental Workflow for Single-Molecule Tracking

SMT_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis Labeling Protein Labeling with This compound Purification Purification of Labeled Protein Labeling->Purification Immobilization Immobilization on Coverslip Purification->Immobilization Microscopy TIRF/HILO Microscopy Immobilization->Microscopy Acquisition Time-lapse Image Acquisition Microscopy->Acquisition Localization Single-Molecule Localization Acquisition->Localization Tracking Trajectory Reconstruction Localization->Tracking Analysis Quantitative Analysis (MSD, Diffusion Coefficient) Tracking->Analysis

Caption: Workflow for a single-molecule tracking experiment.

References

Troubleshooting & Optimization

Best practices for storing and handling Squarylium dye III

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Squarylium Dye III

This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A: this compound powder should be stored in a tightly sealed container, protected from light, in a dry environment at 2-8°C[1]. For long-term storage, keeping it in a desiccator within this temperature range is recommended to prevent degradation from moisture and light.

Q2: What is the recommended solvent for preparing a stock solution?

A: Dichloromethane (DCM) is a highly recommended solvent as this compound dissolves well in it[2][3]. Other organic solvents can also be used, but the dye generally has poor solubility in many common solvents[2]. It is advisable to test solubility in a small amount of your desired solvent before preparing a large stock solution.

Q3: Is this compound photostable?

A: Squarylium dyes are known for their excellent photostability[3][4]. However, like any fluorescent dye, prolonged exposure to high-intensity light can lead to photobleaching. It is best practice to protect solutions from unnecessary light exposure by using amber vials or covering containers with aluminum foil.

Q4: What are the typical excitation and emission wavelengths for this compound?

A: In dichloromethane, this compound has a maximum absorption (excitation) peak at approximately 630 nm and a maximum fluorescence emission peak around 650 nm[2][3]. These values can shift slightly depending on the solvent environment[5].

Q5: Is this dye suitable for use in aqueous buffers?

A: Squarylium dyes, including this compound, are known to have limitations in aqueous environments. Their large, hydrophobic structure can lead to aggregation in polar solutions, which often results in fluorescence quenching[4]. Additionally, the central squaraine core is susceptible to nucleophilic attack, which can be prevalent in aqueous solutions and lead to a loss of fluorescence[4][6]. Encapsulation or conjugation to biomolecules are strategies that have been used to mitigate these issues[3][4].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no fluorescence signal Aggregation: The dye has aggregated in a polar or aqueous solvent, leading to self-quenching.[4]Use a less polar solvent or prepare a more dilute solution. Consider using surfactants or encapsulating agents to prevent aggregation.
Nucleophilic Attack: The dye's core has reacted with nucleophiles (e.g., water, thiols like glutathione) in the medium, causing irreversible bleaching.[4][6]Ensure the solvent is pure and free of nucleophilic contaminants. For biological experiments, be aware that endogenous nucleophiles can affect the dye's stability.[6]
Photobleaching: The sample was exposed to high-intensity light for an extended period.Minimize light exposure. Use neutral density filters to reduce excitation intensity and acquire images with the shortest possible exposure time.
Incorrect Filter/Wavelength Settings: The excitation and emission wavelengths on the instrument are not set correctly for the dye.Verify the instrument settings match the dye's spectral properties (Abs/Em ~630/650 nm).
Precipitate forms in solution Poor Solubility: The concentration of the dye exceeds its solubility limit in the chosen solvent.[2]Try a different solvent like dichloromethane where solubility is higher. Alternatively, sonicate the solution or gently warm it to aid dissolution. Always prepare a fresh solution if precipitation is observed.
Inconsistent fluorescence intensity between samples Pipetting Inaccuracy: Inaccurate dispensing of the dye stock solution, especially at low volumes.Use calibrated pipettes and ensure proper technique. For highly sensitive assays, consider preparing a master mix.
Solvent Evaporation: The solvent has evaporated, leading to an increase in dye concentration.Keep vials and plates sealed whenever possible, especially when working with volatile solvents like dichloromethane.
pH Sensitivity: The fluorescence of the dye may be sensitive to the pH of the environment.[6]Maintain a consistent pH across all samples and controls by using a suitable buffer system.

Quantitative Data

The following table summarizes the key physical and spectral properties of this compound.

PropertyValueSolvent/Conditions
Molecular Formula C₂₀H₂₀N₂O₂-
Molecular Weight 320.39 g/mol -
CAS Number 43134-09-4-
Purity ≥98%-
Absorption Maximum (λmax) ~627-630 nmDichloromethane
Molar Extinction Coefficient (ε) 309,000 cm⁻¹M⁻¹at 627.3 nm in Dichloromethane[7]
Emission Maximum (λem) ~650 nmDichloromethane[2][3]
Fluorescence Quantum Yield (Φ) ~0.65Dichloromethane[2][3]
Recommended Storage 2-8°C, dry, darkSolid form[1]

Experimental Protocols

Protocol: Preparation of a Stock Solution and Measurement of Fluorescence Spectrum
  • Materials:

    • This compound (solid powder)

    • Dichloromethane (DCM), spectroscopy grade

    • Calibrated micropipettes

    • Vortex mixer

    • Sonicator (optional)

    • Amber glass vial or vial covered in aluminum foil

    • Spectrofluorometer

    • 1 cm pathlength quartz cuvette

  • Procedure for 1 mM Stock Solution Preparation: a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh out a precise amount of the dye powder (e.g., 0.32 mg for 1 mL of a 1 mM solution, based on a molecular weight of 320.39 g/mol ). c. Add the weighed powder to the amber vial. d. Add the appropriate volume of dichloromethane (e.g., 1 mL for a 1 mM solution). e. Tightly cap the vial and vortex thoroughly until the dye is completely dissolved. If necessary, briefly sonicate the solution to ensure full dissolution. f. Store the stock solution at 2-8°C, protected from light.

  • Procedure for Fluorescence Spectrum Measurement: a. Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions. b. Prepare a dilute working solution (e.g., 1 µM) from the stock solution by diluting it in dichloromethane. The final absorbance of this solution at the excitation wavelength should be less than 0.1 to avoid inner-filter effects. c. Transfer the dilute solution to the quartz cuvette. d. Place the cuvette in the spectrofluorometer. e. Set the excitation wavelength to 630 nm. f. Scan the emission spectrum from approximately 640 nm to 750 nm. g. Identify the wavelength of maximum emission intensity (~650 nm).

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis storage Store Dye Powder (2-8°C, Dark, Dry) weigh Weigh Dye storage->weigh dissolve Dissolve in DCM (e.g., 1 mM Stock) weigh->dissolve dilute Prepare Dilute Working Solution dissolve->dilute measure Measure Fluorescence (Excitation at 630 nm) dilute->measure data Analyze Data measure->data troubleshooting_workflow start Low/No Fluorescence? check_settings Are Instrument Settings Correct? (λ_ex=630, λ_em=650) start->check_settings Yes check_solvent Is Solvent Aqueous/Polar? check_settings->check_solvent Yes cause_settings Fix: Correct Wavelengths check_settings->cause_settings No check_conc Is Concentration High? check_solvent->check_conc No cause_nucleophile Issue: Nucleophilic Attack check_solvent->cause_nucleophile Yes cause_aggregation Issue: Aggregation Quenching check_conc->cause_aggregation Yes cause_ok Re-evaluate Experiment check_conc->cause_ok No aggregation_quenching cluster_monomer Monomers in Solution (Fluorescent) cluster_aggregate Aggregates (Quenched) M1 Dye A1 Dye M1->A1 High Concentration in Polar Solvent M2 Dye M3 Dye A2 Dye A1->A2 π-stacking

References

Cell viability and cytotoxicity of Squarylium dye III

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Squarylium dye III. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell viability and cytotoxicity experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation assistance.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of cytotoxicity for this compound?

A1: this compound, like other squaraine dyes, is known to induce cytotoxicity primarily through the induction of apoptosis. When used in photodynamic therapy (PDT), it can generate reactive oxygen species (ROS) upon light activation, leading to oxidative stress. This stress can trigger the intrinsic and extrinsic apoptotic pathways, involving the activation of caspases.

Q2: I am observing low cytotoxicity even at high concentrations of this compound. What could be the issue?

A2: Several factors could contribute to low cytotoxicity:

  • Solubility: Squarylium dyes can have poor solubility in aqueous media, leading to aggregation and reduced bioavailability. Ensure the dye is fully dissolved in a suitable solvent like DMSO before diluting it in your cell culture medium.

  • Light Activation (for PDT): If you are using this compound as a photosensitizer, ensure adequate light exposure at the correct wavelength (~630-670 nm) is applied to the cells after incubation with the dye.

  • Cell Type: The sensitivity of cell lines to this compound can vary. Consider testing a range of cell lines to find a suitable model for your study.

  • Incubation Time: The cytotoxic effects may be time-dependent. Try extending the incubation period with the dye.

Q3: My cell viability results from the MTT assay are inconsistent. What are the common pitfalls?

A3: Inconsistent MTT assay results can arise from:

  • Incomplete Solubilization of Formazan: The purple formazan crystals

Validation & Comparative

A Head-to-Head Battle for Membrane Insights: Squarylium Dye III vs. BODIPY Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex world of lipid membrane studies, the choice of fluorescent probe is paramount. This guide provides a comprehensive comparison of two prominent dye families: the classic Squarylium dye III and the versatile BODIPY dyes. We delve into their photophysical properties, performance in lipid environments, and practical considerations for experimental design, supported by available data and detailed protocols.

Executive Summary

BODIPY dyes have established themselves as the frontrunners for many lipid membrane applications due to their exceptional photostability, high fluorescence quantum yields in nonpolar environments, and the availability of a wide array of derivatives with tailored properties. They are well-suited for long-term live-cell imaging and quantitative studies. This compound, a member of the squaraine dye family, boasts an impressively high molar extinction coefficient, making it a very bright fluorophore. However, its performance in aqueous and lipid environments can be hampered by aggregation-induced fluorescence quenching. While less documented for general membrane staining, it shows promise in specific applications such as sensing protein-lipid interactions and oxidative stress. The choice between these dyes will ultimately depend on the specific experimental requirements, with BODIPY dyes offering broader utility and reliability for general membrane visualization and tracking, while this compound may be advantageous in specific biosensing applications where high brightness is critical and aggregation can be controlled.

Quantitative Performance Data

PropertyThis compoundBODIPY FL C12
Molar Extinction Coefficient (ε) ~309,000 cm⁻¹M⁻¹ (in Dichloromethane)~80,000 - 100,000 cm⁻¹M⁻¹ (in Methanol)
Fluorescence Quantum Yield (Φ) ~0.65 (in Dichloromethane)~0.9 - 1.0 (in lipid environments)
Absorption Max (λ_abs) ~640 nm (in Dichloromethane)~500 nm (in Methanol)
Emission Max (λ_em) ~660 nm (in Dichloromethane)~510 nm (in Methanol)
Photostability Moderate (Prone to photobleaching)High to Excellent
Environmental Sensitivity Sensitive to solvent polarity and aggregationGenerally low sensitivity to solvent polarity
Tendency to Aggregate High in aqueous solutions[1][2]Low to Moderate

In-Depth Comparison

Photostability: A Clear Win for BODIPY

One of the most significant advantages of BODIPY dyes is their exceptional photostability. This robustness against photobleaching allows for prolonged imaging sessions and time-lapse experiments with minimal signal degradation, which is crucial for studying dynamic processes in live cells. While squaraine dyes are generally considered to have good photostability, they are typically more susceptible to photobleaching than BODIPY dyes, especially under intense illumination conditions used in confocal microscopy.

Brightness: Squarylium's High Extinction vs. BODIPY's High Quantum Yield

Brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. This compound exhibits a remarkably high molar extinction coefficient, suggesting it can absorb light very efficiently. However, its quantum yield, which represents the efficiency of converting absorbed light into emitted fluorescence, can be significantly reduced in aqueous environments due to aggregation.[1][2] In contrast, BODIPY dyes, while having a lower molar extinction coefficient, often exhibit quantum yields approaching 1.0 in the nonpolar environment of a lipid membrane, resulting in very bright and reliable fluorescence signals.

Environmental Sensitivity and Aggregation: A Double-Edged Sword for Squarylium Dyes

Squarylium dyes are known to be sensitive to their environment. This solvatochromism, a change in spectral properties with solvent polarity, can be a useful tool for probing membrane properties. However, their strong tendency to form non-fluorescent aggregates in aqueous solutions is a major drawback for biological applications.[1][2] This aggregation can lead to a significant loss of signal and complicates quantitative analysis. BODIPY dyes are generally less sensitive to the polarity of their environment and have a lower tendency to aggregate, leading to more predictable and stable fluorescence in cellular and model membranes.

Experimental Protocols

Staining Lipid Membranes with BODIPY Dyes (Live Cells)

This protocol is a general guideline for staining the plasma membrane of live cells with a lipophilic BODIPY dye such as BODIPY FL C12.

Materials:

  • BODIPY dye stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on coverslips or in imaging dishes

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium without serum

  • Microscope equipped for fluorescence imaging

Procedure:

  • Prepare Staining Solution: Dilute the BODIPY dye stock solution in HBSS or serum-free medium to a final working concentration of 1-5 µM.

  • Cell Preparation: Wash the cultured cells once with pre-warmed (37°C) HBSS or serum-free medium to remove any residual serum.

  • Staining: Add the staining solution to the cells and incubate for 5-15 minutes at 37°C, protected from light. The optimal staining time may vary depending on the cell type and dye concentration.

  • Washing: Gently wash the cells two to three times with pre-warmed HBSS or medium to remove unbound dye.

  • Imaging: Image the cells immediately using a fluorescence microscope with appropriate filter sets for the specific BODIPY dye.

Staining Model Membranes (Liposomes/GUVs) with this compound

A detailed, standardized protocol for staining lipid membranes with this compound is not as readily available as for BODIPY dyes. However, based on its use in studies of protein-lipid interactions, the following is a suggested starting point for staining liposomes or Giant Unilamellar Vesicles (GUVs).

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO or a suitable organic solvent)

  • Liposome or GUV suspension in an appropriate buffer (e.g., PBS)

  • Microcentrifuge tubes

Procedure:

  • Prepare Staining Solution: Due to the tendency of squaraine dyes to aggregate in aqueous solutions, it is crucial to add the dye to the lipid suspension in a way that minimizes direct contact with the bulk aqueous phase. One approach is to prepare a dilute solution of the dye in a solvent that is miscible with the buffer, such as ethanol.

  • Staining: Add a small volume of the diluted this compound solution to the liposome or GUV suspension while vortexing gently. The final dye concentration should be in the low micromolar to nanomolar range to minimize aggregation. A typical starting point is a lipid-to-dye ratio of 1000:1 to 100:1.

  • Incubation: Incubate the mixture for 15-30 minutes at room temperature, protected from light, to allow the dye to partition into the lipid bilayers.

  • Removal of Unbound Dye (Optional): For some applications, it may be necessary to remove unbound or aggregated dye. This can be achieved by size exclusion chromatography or by pelleting the liposomes via centrifugation and resuspending them in fresh buffer.

  • Imaging: Image the stained liposomes or GUVs using a fluorescence microscope with appropriate filter sets for the red to near-infrared emission of the squaraine dye.

Visualizing Experimental Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the general workflows for staining live cells and liposomes.

LiveCellStaining cluster_prep Preparation cluster_stain Staining cluster_post Post-Staining A Prepare Staining Solution (1-5 µM BODIPY in HBSS) C Incubate with Staining Solution (5-15 min at 37°C) A->C Add to cells B Wash Cultured Cells (with pre-warmed HBSS) B->C D Wash Cells (2-3 times with HBSS) C->D E Image with Fluorescence Microscope D->E

Caption: Workflow for staining live cells with BODIPY dyes.

LiposomeStaining cluster_prep Preparation cluster_stain Staining cluster_post Post-Staining A Prepare Dilute Squarylium Dye Solution C Add Dye to Liposomes (while vortexing) A->C B Liposome/GUV Suspension B->C D Incubate (15-30 min at RT) C->D E Remove Unbound Dye (Optional) D->E F Image with Fluorescence Microscope E->F

Caption: General workflow for staining liposomes with this compound.

Conclusion

Both this compound and BODIPY dyes offer valuable tools for the study of lipid membranes, each with distinct advantages and disadvantages.

BODIPY dyes are the recommended choice for:

  • General lipid membrane and lipid droplet staining.

  • Long-term live-cell imaging and time-lapse studies.

  • Quantitative fluorescence microscopy where photostability is critical.

  • Multiplexing experiments due to their narrow emission spectra.

This compound may be considered for:

  • Applications requiring extremely high brightness, provided that aggregation can be minimized.

  • Sensing specific molecular events at the membrane interface, such as protein binding or lipid peroxidation.

  • Experiments where red to near-infrared excitation and emission are desirable to minimize autofluorescence.

Researchers should carefully consider the specific demands of their experiments when selecting a fluorescent membrane probe. For robust and versatile membrane labeling, the well-characterized and highly photostable BODIPY dyes remain the superior choice for a wide range of applications. This compound, while possessing impressive brightness, requires more careful optimization to overcome its limitations related to aggregation in aqueous environments.

References

A Comparative Guide to the Performance of Squarylium Dye III in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking high-performance fluorescent probes for cellular imaging, the selection of the appropriate dye is paramount. This guide provides an objective comparison of Squarylium dye III with commonly used alternatives, namely Cy5 and Alexa Fluor 647, focusing on their performance in various microscopy setups. The information presented is supported by experimental data to aid in making informed decisions for your specific research needs.

Quantitative Performance Comparison

The following table summarizes the key photophysical and performance characteristics of this compound, Cy5, and Alexa Fluor 647. This data is compiled from various sources to provide a comparative overview.

PropertyThis compoundCy5Alexa Fluor 647
Absorption Max (nm) ~627 (in dichloromethane)~649~650
Emission Max (nm) ~650 (in dichloromethane)~670~668
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~309,000 (in dichloromethane)~250,000~270,000
Quantum Yield ~0.65 (in dichloromethane)~0.28 (in aqueous buffer)~0.33 (in aqueous buffer)[1]
Photostability High (as a class)[2]ModerateHigh
Primary Application Fluorescence Microscopy, Live-Cell Imaging, Super-Resolution Microscopy[3][4]Fluorescence Microscopy, FRET, Flow CytometryFluorescence Microscopy, Super-Resolution Microscopy

Note: The quantum yield of this compound is provided for a non-aqueous solvent and may differ in aqueous buffers commonly used for biological imaging. As a class, squaraine dyes are known to have environmentally sensitive fluorescence, with quantum yields that can increase in the hydrophobic environments of cellular membranes or when bound to proteins.[2]

Performance in Advanced Microscopy Techniques

Recent studies have highlighted the potential of squaraine-based dyes in super-resolution microscopy, offering advantages over traditional dyes like Cy5.

  • Single-Molecule Localization Microscopy (SMLM): A novel deep-red squaraine probe has been shown to exhibit spontaneous blinking under physiological conditions, a desirable characteristic for SMLM.[3][4] This probe demonstrated an emission rate approximately four times higher than the benchmark Cy5 dye, enabling high-precision localization.[3][4] This suggests that squaraine dyes, including potentially this compound, could offer significant benefits for achieving higher resolution and faster acquisition times in SMLM.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorescent dyes. Below are generalized protocols for live-cell staining and antibody conjugation that can be adapted for this compound.

1. General Protocol for Live-Cell Staining

This protocol provides a starting point for staining live cells with squaraine dyes. Optimization of dye concentration and incubation time is recommended for each cell type and experimental condition.

  • Reagents:

    • This compound stock solution (e.g., 1 mM in DMSO)

    • Serum-free cell culture medium

    • Complete cell culture medium

    • Live-cell imaging buffer (e.g., HBSS)

  • Procedure:

    • Culture cells to the desired confluence on a suitable imaging dish or slide.

    • Prepare a working solution of this compound in serum-free medium. A starting concentration of 0.5-5 µM is recommended for short-term experiments, while 5-25 µM may be used for long-term imaging.[5]

    • Remove the culture medium from the cells and wash once with pre-warmed serum-free medium.

    • Add the dye-containing medium to the cells and incubate for 15-45 minutes at 37°C.[5]

    • Remove the dye solution and wash the cells twice with pre-warmed complete culture medium.

    • Incubate the cells in fresh complete medium for at least 30 minutes at 37°C to allow for recovery.[5]

    • Replace the medium with a live-cell imaging buffer just before imaging.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the dye's excitation and emission spectra.

2. General Protocol for Antibody Conjugation

This protocol describes a common method for conjugating amine-reactive dyes to antibodies. If using a derivative of this compound that is not amine-reactive, the protocol will need to be adjusted based on the specific reactive group.

  • Reagents:

    • This compound with an amine-reactive group (e.g., NHS ester)

    • Antibody to be labeled (in a buffer free of primary amines, e.g., PBS)

    • Sodium bicarbonate buffer (1 M, pH 8.3)

    • Anhydrous DMSO or DMF

    • Purification column (e.g., Sephadex G-25)

  • Procedure:

    • Dissolve the amine-reactive this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

    • Adjust the pH of the antibody solution to 8.3 using the sodium bicarbonate buffer. A final bicarbonate concentration of 0.1 M is recommended.

    • Add the dissolved dye to the antibody solution while gently stirring. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 is common.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

    • Purify the conjugate by passing the reaction mixture through a purification column to separate the labeled antibody from the unconjugated dye.

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye.

Visualizing Experimental Workflows

Workflow for Live-Cell Imaging

LiveCellImaging A Culture Cells C Wash Cells A->C B Prepare Dye Solution D Incubate with Dye B->D C->D E Wash and Recover D->E F Image Cells E->F

Caption: A generalized workflow for staining live cells with a fluorescent dye.

Workflow for Antibody Conjugation

AntibodyConjugation A Prepare Antibody C React Dye and Antibody A->C B Dissolve Dye B->C D Purify Conjugate C->D E Characterize Conjugate D->E

Caption: A standard workflow for conjugating a fluorescent dye to an antibody.

Signaling Pathway for SMLM

SMLM_Signaling cluster_0 Fluorophore States On On-State (Fluorescent) Deactivation Deactivation (e.g., blinking, bleaching) On->Deactivation Localization Single-Molecule Localization On->Localization Off Off-State (Dark) Activation Activation (e.g., light, chemical) Off->Activation Activation->On Deactivation->Off Image Super-Resolution Image Localization->Image

Caption: The principle of Single-Molecule Localization Microscopy (SMLM).

References

A Researcher's Guide to Squarylium Dye III Conjugates: Cross-Reactivity and Specificity

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of fluorescence-based assays and imaging, the choice of a fluorescent label is paramount to achieving high sensitivity and specificity. Squarylium dyes, a class of near-infrared (NIR) fluorophores, have garnered attention for their exceptional photophysical properties, including high molar extinction coefficients, good photostability, and fluorescence emission in a spectral region that minimizes autofluorescence from biological samples.[1] This guide provides a comprehensive comparison of Squarylium dye III conjugates, focusing on their cross-reactivity and specificity, to aid researchers, scientists, and drug development professionals in selecting the optimal tools for their experimental needs.

Performance Comparison: this compound vs. Cyanine Dyes

Squarylium dyes and cyanine dyes are two of the most popular classes of NIR dyes used for biological labeling. While both offer distinct advantages, they also exhibit key differences in their spectral properties and performance when conjugated to proteins. The following table summarizes a comparison of key photophysical parameters between a representative water-soluble squaraine dye and a dicarbocyanine dye of identical structure.[1]

PropertySquaraine DyeDicarbocyanine Dye
Absorption Max (λabs) in aqueous solution 630-636 nm647-653 nm
Emission Max (λem) in aqueous solution 639-645 nm665-672 nm
Molar Absorptivity (ε) in aqueous solution 284,000 - 333,000 M-1cm-1242,000 - 260,000 M-1cm-1
Fluorescence Quantum Yield (Φ) in aqueous solution 4.3 - 9.4%27 - 32%
Fluorescence Lifetime (τ) in aqueous solution 0.2 - 0.3 ns1.0 - 1.2 ns
Fluorescence Quantum Yield (Φ) bound to BSA/IgG Substantially IncreasedModerately Increased
Fluorescence Lifetime (τ) bound to BSA/IgG Substantially IncreasedModerately Increased
Photostability HigherLower

Key Observations:

  • Squaraine dyes exhibit higher molar absorptivity, suggesting they can capture more light for a given concentration.[1]

  • In aqueous solutions, squaraine dyes have lower fluorescence quantum yields and shorter lifetimes compared to cyanine dyes.[1]

  • Crucially, the quantum yields and lifetimes of squaraine dyes significantly increase upon binding to proteins like Bovine Serum Albumin (BSA) or Immunoglobulin G (IgG).[1] This property can be advantageous for reducing background fluorescence from unbound dye and enhancing the signal from the target-bound conjugate.

  • Squaraine dyes demonstrate superior photostability compared to cyanine dyes, making them more suitable for long-term imaging experiments.[1]

Cross-Reactivity and Specificity of this compound Conjugates

The specificity of a fluorescent conjugate is its ability to bind exclusively to the intended target, while cross-reactivity refers to its binding to other, non-target molecules. For reliable experimental results, high specificity and low cross-reactivity are essential.

To address this, we propose a standardized experimental protocol to assess the cross-reactivity of this compound conjugates.

Experimental Protocols

Protocol 1: Protein Conjugation with this compound NHS Ester

This protocol describes the conjugation of this compound N-hydroxysuccinimide (NHS) ester to a target protein, such as an antibody. NHS esters react with primary amines (e.g., on lysine residues) on the protein to form stable amide bonds.

Materials:

  • This compound NHS ester

  • Target protein (e.g., IgG) at 2-10 mg/mL in an amine-free buffer (e.g., PBS)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3-8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA). If necessary, perform buffer exchange into PBS.

    • Adjust the pH of the protein solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the dye stock solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein. Add the dye dropwise while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Alternatively, perform dialysis against PBS at 4°C with several buffer changes.

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule, by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorption maximum of this compound (around 630-640 nm).

DOT Script for Protein Conjugation Workflow:

G Protein Conjugation Workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_characterization Characterization Protein_Prep Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) Reaction Incubate Protein and Dye (1 hour, room temperature, dark) Protein_Prep->Reaction Dye_Prep Prepare Dye Stock Solution (this compound NHS in DMSO/DMF) Dye_Prep->Reaction Purification Separate Conjugate from Free Dye (Size-Exclusion Chromatography or Dialysis) Reaction->Purification Characterization Determine Degree of Labeling (DOL) (Spectrophotometry) Purification->Characterization

Caption: Workflow for conjugating this compound to a protein.

Protocol 2: Assessing Cross-Reactivity using a Protein Panel

This protocol outlines a method to quantify the binding of a this compound conjugate to a panel of common proteins, allowing for an assessment of its cross-reactivity.

Materials:

  • Purified this compound-protein conjugate (from Protocol 1)

  • A panel of proteins at a concentration of 1 mg/mL in PBS (e.g., Bovine Serum Albumin (BSA), Human Serum Albumin (HSA), Immunoglobulin G (IgG), Lysozyme, Ovalbumin, Fibrinogen)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare Protein Dilutions:

    • In a 96-well black microplate, prepare serial dilutions of each protein from the panel in PBS. Include a "no protein" control (PBS only).

  • Add this compound Conjugate:

    • Add a fixed concentration of the this compound conjugate to each well. The final concentration of the conjugate should be optimized to give a good signal-to-noise ratio.

  • Incubation:

    • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a fluorometer with excitation and emission wavelengths appropriate for this compound (e.g., Ex: ~630 nm, Em: ~650 nm).

  • Data Analysis:

    • Subtract the fluorescence of the "no protein" control from all readings.

    • Plot the fluorescence intensity as a function of protein concentration for each protein in the panel.

    • Compare the binding curves to assess the relative binding of the conjugate to each protein.

DOT Script for Cross-Reactivity Assessment Workflow:

G Cross-Reactivity Assessment Workflow cluster_setup Plate Setup cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Protein_Dilutions Prepare Serial Dilutions of Protein Panel (BSA, IgG, Lysozyme, etc.) in 96-well plate Add_Conjugate Add this compound Conjugate to all wells Protein_Dilutions->Add_Conjugate Incubation Incubate for 30 minutes (Room temperature, dark) Add_Conjugate->Incubation Fluorescence_Reading Measure Fluorescence Intensity (Fluorometer) Incubation->Fluorescence_Reading Data_Analysis Plot Fluorescence vs. Protein Concentration Compare binding curves to assess cross-reactivity Fluorescence_Reading->Data_Analysis

Caption: Workflow for assessing the cross-reactivity of a fluorescent conjugate.

Conclusion

This compound conjugates offer a compelling alternative to traditional fluorescent labels, particularly for applications requiring high photostability and sensitivity in the near-infrared range. Their unique property of enhanced fluorescence upon protein binding can be leveraged to improve signal-to-background ratios. However, researchers must be mindful of potential cross-reactivity, especially with abundant proteins like albumin. By following standardized protocols for conjugation and cross-reactivity assessment, scientists can confidently employ this compound conjugates to achieve reliable and reproducible results in their research and development endeavors.

References

A Comparative Guide to the Photostability of Squarylium Dye III and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photostability of Squarylium dye III against other widely used fluorophores: Fluorescein Isothiocyanate (FITC), Rhodamine B, and Cyanine 5 (Cy5). The selection of a suitable fluorophore is critical for the success of fluorescence-based assays, with photostability being a key determinant of experimental quality and reproducibility. This document aims to furnish researchers with the necessary data and protocols to make informed decisions for their specific applications.

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound and other common fluorophores. It is important to note that photostability can be highly dependent on the experimental environment, including the solvent, pH, and the presence of antifade reagents. The data presented here are compiled from various sources and should be considered as a comparative baseline.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Photostability/Photobleaching Characteristics
This compound ~629~6450.65 (in Dichloromethane)[1]Generally high photostability[1][2]. The rigid squaraine core suppresses photoisomerization, contributing to its stability[3].
FITC ~495~521~0.92Prone to rapid photobleaching, which can limit its use in applications requiring long or intense light exposure[4].
Rhodamine B ~555~580~0.31 - 0.70 (Solvent dependent)[5]Generally considered to be more photostable than FITC.[6]
Cy5 ~649~670~0.20 - 0.28Photostability can be variable and is often enhanced by the use of photoprotection systems.[7][8] Under certain conditions, a photobleaching half-life of approximately 10 minutes has been observed[9].

Note: The quantum yield and photostability of fluorophores can be significantly influenced by their local environment, including conjugation to biomolecules and the specific imaging buffer used.

Experimental Protocols

A standardized protocol for assessing fluorophore photostability is crucial for obtaining comparable data. Below is a generalized methodology for measuring the photobleaching rate of a fluorophore.

Objective: To quantify the rate of photobleaching of a fluorophore under continuous illumination.

Materials:

  • Fluorophore solution of interest (e.g., this compound, FITC, Rhodamine B, or Cy5) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Antifade mounting medium (optional, for comparison).

  • Fluorescence microscope equipped with:

    • A stable light source (e.g., laser or arc lamp).

    • Appropriate filter sets for the fluorophore being tested.

    • A sensitive camera (e.g., sCMOS or EMCCD).

    • Image acquisition software with time-lapse capabilities.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the fluorophore in the desired buffer.

    • Mount a small volume of the solution between a microscope slide and a coverslip. For immobilized samples, ensure the fluorophore is conjugated to a surface or a biomolecule and mounted in the buffer.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize.

    • Select the appropriate objective lens (e.g., 60x or 100x oil immersion).

    • Choose the filter set that matches the excitation and emission spectra of the fluorophore.

  • Image Acquisition:

    • Bring the sample into focus.

    • Adjust the illumination intensity and camera exposure time to obtain a good signal-to-noise ratio without saturating the detector. It is critical to use the same settings for all fluorophores being compared.

    • Set up a time-lapse acquisition sequence. Continuously illuminate the sample and capture images at regular intervals (e.g., every 5-10 seconds) for a total duration that allows for significant photobleaching (e.g., 5-10 minutes).

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time-lapse series.

    • Correct for background fluorescence by subtracting the mean intensity of a background ROI (an area with no fluorophores).

    • Normalize the background-corrected intensity values to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the resulting decay curve to an appropriate model (e.g., a single or double exponential decay) to determine the photobleaching half-life (t₁⸝₂) or the photobleaching rate constant (k).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for fluorescence microscopy, a common application for the fluorophores discussed in this guide.

Fluorescence_Microscopy_Workflow cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis Sample Biological Sample Labeling Fluorophore Labeling (e.g., this compound) Sample->Labeling Mounting Mounting on Slide Labeling->Mounting Microscope Fluorescence Microscope Mounting->Microscope Excitation Excitation Light Microscope->Excitation Emission Emission Light Microscope->Emission Detector Detector (Camera) Emission->Detector RawImage Raw Image Data Detector->RawImage Processing Image Processing (e.g., Background Subtraction) RawImage->Processing Quantification Quantification (e.g., Intensity, Localization) Processing->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: A generalized workflow for fluorescence microscopy experiments.

References

Assessing the Brightness of Squarylium Dye III Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of biomedical imaging and diagnostics, the selection of an appropriate fluorescent label is paramount to achieving high sensitivity and specificity. This guide provides a comprehensive comparison of Squarylium dye III conjugates with other commercially available near-infrared (NIR) fluorescent dyes. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their specific applications, such as flow cytometry, fluorescence microscopy, and in vivo imaging.

Quantitative Comparison of Fluorescent Dye Properties

The brightness of a fluorescent dye is a critical parameter for assessing its performance and is determined by the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The following tables summarize the key photophysical properties of this compound and its conjugates in comparison to popular alternative dyes.

DyeMolar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ) (M⁻¹cm⁻¹)Solvent/Conditions
This compound 309,0000.65200,850Dichloromethane
Squaraine Dyes (Water-Soluble) 284,000 - 333,0000.043 - 0.09412,212 - 31,302Aqueous Solution
Cyanine Dyes (e.g., Cy5, water-soluble) 242,000 - 260,0000.27 - 0.3265,340 - 83,200Aqueous Solution[1]
Alexa Fluor 647 270,0000.3389,100Aqueous Solution
Cy7 199,000---
Cy7.5 223,000---

Table 1: Photophysical Properties of Unconjugated Dyes. Data for this compound is for the unconjugated dye in an organic solvent[2]. Water-soluble squaraine and cyanine dye data are in aqueous solutions[1]. Alexa Fluor 647, Cy7, and Cy7.5 data are from manufacturer specifications. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.

It is crucial to note that the performance of a fluorescent dye can change significantly upon conjugation to a biomolecule, such as an antibody. The following table presents a comparison of squaraine and cyanine dyes when conjugated to proteins.

Dye Conjugate (to BSA/IgG)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Squaraine Dyes -Substantially Increased
Cyanine Dyes (e.g., Cy5) --

Table 2: Properties of Dye-Protein Conjugates. The quantum yields of squaraine dyes have been observed to increase substantially when bound to proteins like Bovine Serum Albumin (BSA) or Immunoglobulin G (IgG)[1]. This is a critical consideration, as the brightness in the final application is what truly matters. In contrast, cyanine dyes like Cy5 can exhibit self-quenching at high degrees of labeling, which can diminish the fluorescence of the conjugate[3][4]. Alexa Fluor dyes are reported to be less prone to this aggregation-induced quenching[3][4].

Experimental Protocols

To ensure accurate and reproducible assessment of the brightness of fluorescent dye conjugates, standardized experimental protocols are essential.

Protocol 1: Antibody Conjugation with Amine-Reactive Dyes

This protocol describes a general method for labeling antibodies with N-hydroxysuccinimide (NHS) ester-functionalized dyes.

Materials:

  • Antibody solution (1-2 mg/mL in phosphate-buffered saline (PBS), pH 7.4)

  • Amine-reactive dye (e.g., this compound-NHS ester) dissolved in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 10 mg/mL

  • PBS (pH 7.2-7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS.

  • Dye-to-Antibody Molar Ratio: Determine the desired molar ratio of dye to antibody. A common starting point is a 10:1 molar excess of the dye.

  • Reaction: Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the antibody-dye conjugate from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS. Collect the first colored fraction, which contains the labeled antibody.

  • Characterization: Determine the degree of labeling (DOL) and the protein concentration.

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to a single antibody molecule.

Procedure:

  • Absorbance Measurement: Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A₂₈₀) and at the maximum absorption wavelength of the dye (A_max).

  • Calculation: Use the following formula to calculate the DOL:

    Where:

    • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).

    • ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).

    • ε_dye is the molar extinction coefficient of the dye at its A_max.

Protocol 3: Comparative Brightness Assessment by Flow Cytometry

This protocol allows for the direct comparison of the brightness of different antibody-dye conjugates.

Materials:

  • Cells expressing the target antigen.

  • Unlabeled antibody (as a negative control).

  • Antibody conjugates with different fluorescent dyes.

  • Flow cytometer.

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS).

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the target cells.

  • Staining: Stain the cells with saturating concentrations of the different antibody-dye conjugates and the unlabeled antibody control for 30 minutes at 4°C, protected from light.

  • Washing: Wash the cells twice with flow cytometry staining buffer.

  • Data Acquisition: Acquire data on a flow cytometer, ensuring that the settings (laser power, PMT voltages) are consistent across all samples.

  • Analysis: Compare the mean fluorescence intensity (MFI) of the positively stained cell populations for each conjugate. A higher MFI indicates a brighter conjugate. The Stain Index can also be calculated for a more robust comparison of resolvability.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the key workflows.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody Antibody in PBS Mix Mix Antibody and Dye Antibody->Mix Dye Amine-Reactive Dye in DMSO Dye->Mix Incubate Incubate 1 hr at RT Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Analyze Measure Absorbance (A280 & Amax) Purify->Analyze Calculate Calculate DOL Analyze->Calculate

Caption: Workflow for antibody conjugation with amine-reactive dyes.

Brightness_Comparison_Workflow cluster_staining Cell Staining cluster_flow Flow Cytometry cluster_analysis Data Analysis Cells Target Cells Stain Stain Cells Cells->Stain Conj1 Antibody-Squarylium III Conj1->Stain Conj2 Antibody-Alternative Dye Conj2->Stain Unlabeled Unlabeled Antibody Unlabeled->Stain Wash Wash Cells Stain->Wash Acquire Acquire Data Wash->Acquire Analyze Compare Mean Fluorescence Intensity Acquire->Analyze Result Determine Relative Brightness Analyze->Result

Caption: Workflow for comparative brightness assessment using flow cytometry.

References

Benchmarking Squarylium Dye III: A Comparative Guide to Near-Infrared Dyes for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of near-infrared (NIR) fluorescent probes, the selection of an appropriate dye is paramount for achieving high-fidelity imaging and sensing results. This guide provides a comprehensive benchmark of Squarylium dye III against a panel of widely used NIR dyes, offering a clear comparison of their performance characteristics based on experimental data.

This comparative analysis focuses on key performance indicators critical for demanding applications: quantum yield, photostability, and signal-to-noise ratio. By presenting quantitative data in easily digestible formats and providing detailed experimental methodologies, this guide aims to empower researchers to make informed decisions for their specific experimental needs.

Performance Comparison of Near-Infrared Dyes

The following table summarizes the key photophysical properties of this compound and several other commercially available NIR dyes. These values are compiled from various sources and are intended to provide a comparative overview. Actual performance may vary depending on the specific experimental conditions, conjugation partner, and solvent.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Photostability
This compound ~630~650~300,000~0.65High
Cyanine5 (Cy5) ~649~670~250,000~0.28Moderate
Cyanine7 (Cy7) ~743~767~250,000~0.12Low
Alexa Fluor 750 ~749~775~270,000~0.12High
IRDye 800CW ~774~789~240,000~0.08Very High

Experimental Protocols

To ensure reproducibility and transparency, the following sections detail the methodologies used to assess the key performance indicators of the benchmarked NIR dyes.

Quantum Yield Determination

The relative quantum yield of this compound and other NIR dyes was determined using a comparative method with a standard of known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • Solvent (e.g., ethanol or phosphate-buffered saline, PBS)

  • Reference dye with a known quantum yield in the desired spectral region (e.g., Indocyanine Green in DMSO)

  • Dye samples for testing

Procedure:

  • Prepare a series of dilute solutions of the reference and sample dyes in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.

  • Record the fluorescence emission spectrum of each solution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for both the reference and sample dyes.

  • Calculate the quantum yield of the sample dye using the following equation:

    Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)²

    where:

    • Φ is the quantum yield

    • I is the integrated emission intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Photostability Assessment

The photostability of the dyes was evaluated by measuring the decrease in fluorescence intensity over time upon continuous illumination.

Materials:

  • Fluorescence microscope equipped with a suitable laser line and a sensitive detector (e.g., PMT or sCMOS camera)

  • Objective lens with appropriate magnification and numerical aperture

  • Microscope slides and coverslips

  • Dye solutions of known concentration

  • Image analysis software

Procedure:

  • Prepare a sample of the dye solution on a microscope slide and cover with a coverslip.

  • Mount the slide on the microscope stage and bring the sample into focus.

  • Select a region of interest (ROI) for continuous illumination.

  • Expose the ROI to a constant laser power for an extended period (e.g., 5-10 minutes).

  • Acquire images or measure the fluorescence intensity from the ROI at regular intervals during the illumination period.

  • Plot the normalized fluorescence intensity as a function of time.

  • The rate of fluorescence decay is indicative of the dye's photostability. A slower decay rate signifies higher photostability.

Signal-to-Noise Ratio (SNR) Calculation

The signal-to-noise ratio was determined from fluorescence images of labeled samples to assess the clarity of the signal against the background.

Materials:

  • Fluorescence microscope with appropriate filters and a digital camera

  • Labeled biological sample (e.g., cells or tissue sections)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Acquire fluorescence images of the labeled sample.

  • In the image analysis software, select a region of interest (ROI) that contains the fluorescent signal.

  • Measure the mean pixel intensity within the signal ROI (Signal_mean).

  • Select a background ROI in a region of the image that does not contain any specific fluorescent signal.

  • Measure the mean pixel intensity (Background_mean) and the standard deviation of the pixel intensities (Background_std) within the background ROI.

  • Calculate the signal-to-noise ratio using the following formula:

    SNR = (Signal_mean - Background_mean) / Background_std

Visualizing Experimental Concepts

To further clarify the experimental processes and the underlying principles, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_Dye_Comparison cluster_preparation Sample Preparation cluster_measurements Photophysical Measurements cluster_analysis Data Analysis Dye_Selection Select Dyes (Squarylium III, Cy5, etc.) Solution_Prep Prepare Dilute Solutions Dye_Selection->Solution_Prep Quantum_Yield Quantum Yield Measurement Solution_Prep->Quantum_Yield Photostability Photostability Assessment Solution_Prep->Photostability SNR_Imaging Signal-to-Noise Ratio Imaging Solution_Prep->SNR_Imaging Data_Processing Process Raw Data Quantum_Yield->Data_Processing Photostability->Data_Processing SNR_Imaging->Data_Processing Comparison Comparative Analysis Data_Processing->Comparison

Caption: Workflow for the comparative analysis of near-infrared dyes.

Fluorescence_Signaling_Pathway cluster_excitation Excitation cluster_emission Emission & Detection Light_Source Light Source (e.g., Laser) Fluorophore_Ground Fluorophore (Ground State) Light_Source->Fluorophore_Ground Excitation Fluorophore_Excited Fluorophore (Excited State) Fluorophore_Ground->Fluorophore_Excited Absorption Fluorophore_Excited->Fluorophore_Ground Non-radiative Decay Emitted_Photon Emitted Photon (Fluorescence) Fluorophore_Excited->Emitted_Photon Fluorescence Emission Detector Detector (PMT, Camera) Emitted_Photon->Detector Detection

Caption: Simplified Jablonski diagram illustrating the process of fluorescence.

Safety Operating Guide

Proper Disposal of Squarylium Dye III: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for the proper disposal of Squarylium dye III, a substance recognized for its potential health and environmental hazards. All laboratory personnel handling this compound must adhere to the following procedures to ensure a safe and compliant waste management process.

This compound is classified as harmful if swallowed or inhaled, with the potential to damage fertility or the unborn child and cause harm to breast-fed children. Furthermore, it is recognized as harmful to aquatic life with long-lasting effects. Therefore, its disposal requires stringent protocols to mitigate these risks.

Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is to prevent accidental exposure and ensure personal safety.

PPE ComponentSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.To prevent inhalation of the dye powder.

Handling Precautions:

  • Avoid generating dust.

  • Do not handle the dye until all safety precautions have been read and understood.

  • Avoid contact during pregnancy and while nursing.

  • Wash hands and any exposed skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Avoid release to the environment.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste. This procedure applies to the pure compound as well as any contaminated materials.

  • Waste Segregation and Collection:

    • Solid Waste: All solid waste contaminated with this compound, including unused or expired product, contaminated spatulas, weighing paper, and disposable PPE (gloves, etc.), must be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Waste Container Labeling:

    • All waste containers must be labeled with the words "Hazardous Waste."

    • The label must clearly identify the contents, including "this compound" and any other chemicals present in the waste.

    • Indicate the approximate concentration or quantity of the dye.

    • Include the date when the waste was first added to the container.

  • Storage of Waste:

    • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure containers are kept closed at all times, except when adding waste.

    • Store in a well-ventilated area, away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste management office to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional procedures for waste pickup requests. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Logical Workflow for this compound Disposal

A Identify this compound Waste (Solid or Liquid) B Wear Appropriate PPE A->B C Collect in Designated Hazardous Waste Container B->C D Label Container Correctly - 'Hazardous Waste' - Contents - Date C->D E Store in Secure Satellite Accumulation Area D->E F Contact EHS for Pickup E->F G Waste Disposed by Licensed Facility F->G

Caption: Disposal workflow for this compound.

Disclaimer: The information provided in this document is intended as a general guide. Researchers, scientists, and drug development professionals must always consult their institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. Local, state, and federal regulations regarding hazardous waste disposal must be strictly followed.

Personal protective equipment for handling Squarylium dye III

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Squarylium Dye III

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel working with this compound. Given the absence of a specific Safety Data Sheet (SDS), these recommendations are based on the general properties of squaraine dyes and standard best practices for handling powdered organic dyes.

Hazard Assessment and Personal Protective Equipment (PPE)

While some studies suggest squaraine dyes have low toxicity at therapeutic concentrations, the potential hazards of concentrated or powdered forms are not well-documented. Therefore, a cautious approach is mandatory. All personnel must be trained on the potential hazards and the procedures outlined in this guide.[1]

Recommended Personal Protective Equipment (PPE):

The following table summarizes the required PPE for handling this compound, particularly in its powdered form.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesANSI Z87.1-compliant, chemical splash goggles.Protects eyes from dust particles and splashes of dye solutions.
Face ShieldTo be worn over safety goggles.Provides an additional layer of protection for the face against splashes and airborne particles.
Hand Protection Disposable GlovesNitrile gloves (double-gloving recommended).Prevents skin contact with the dye. Check for tears and replace immediately upon contamination.
Body Protection Laboratory CoatFull-length, long-sleeved lab coat.Protects skin and personal clothing from contamination.
Chemical-Resistant ApronTo be worn over the lab coat when handling larger quantities or during solution preparation.Provides an additional barrier against spills and splashes.
Respiratory Protection N95 Respirator or higherFor handling the powdered form of the dye.Prevents inhalation of fine dye particles.[2][3] A full-face respirator may be required for large spills.
Foot Protection Closed-toe ShoesSturdy, non-perforated shoes that cover the entire foot.Protects feet from spills and falling objects.
Operational Plan: Safe Handling Procedures

Adherence to these step-by-step procedures is critical to minimize exposure and ensure a safe working environment.

2.1. Preparation and Weighing of Powdered Dye:

  • Designated Area: All handling of powdered this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any airborne particles.

  • Surface Protection: Before starting, cover the work surface with absorbent, disposable bench paper.

  • Gather Materials: Ensure all necessary equipment (spatulas, weigh boats, containers, etc.) is within the containment area before opening the dye container.

  • Don PPE: Put on all required PPE as listed in the table above.

  • Weighing: Carefully weigh the desired amount of dye. Avoid creating dust clouds. Use a spatula to gently transfer the powder.

  • Container Sealing: Immediately after weighing, securely close the primary container of the dye.

  • Clean-up: Wipe down the spatula and any other reusable equipment with a damp cloth or paper towel. Dispose of all contaminated disposable materials (weigh boats, bench paper, gloves) in the designated solid chemical waste container.

2.2. Preparation of Dye Solutions:

  • Solvent Selection: this compound is soluble in dichloromethane and a few other organic solvents.[4] Refer to your experimental protocol for the appropriate solvent.

  • In a Fume Hood: All solution preparation must be performed in a chemical fume hood.

  • Adding Solvent: Slowly add the solvent to the pre-weighed dye powder to avoid splashing.

  • Dissolving: Use a vortex mixer or magnetic stirrer to dissolve the dye completely. Keep the container capped during mixing to prevent vapor release.

  • Labeling: Clearly label the solution container with the dye name, concentration, solvent, date, and your initials.

Disposal Plan: Chemical Waste Management

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.[5][6][7][8]

3.1. Waste Segregation:

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, paper towels, bench paper) must be placed in a designated, labeled solid hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound, as well as solvent rinses of contaminated glassware, must be collected in a labeled liquid hazardous waste container. Do not pour any dye solutions down the drain.[5]

  • Sharps Waste: Any contaminated sharps (needles, Pasteur pipettes) must be disposed of in a designated sharps container.

3.2. Waste Container Labeling:

All waste containers must be clearly labeled with:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • The solvent(s) present

  • The approximate concentration of the dye

  • An indication of the hazards (e.g., "Potential Sensitizer," "Handle with Caution")

3.3. Waste Storage and Collection:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Keep waste containers securely capped when not in use.

  • Follow your institution's guidelines for arranging the collection of full waste containers by the Environmental Health and Safety (EHS) department.

Emergency Procedures

4.1. Spills:

  • Small Powder Spill (in a fume hood): Gently cover the spill with a damp paper towel to avoid raising dust. Wipe up the material, and place the paper towel in the solid hazardous waste container. Clean the area with an appropriate solvent and then soap and water.

  • Large Powder Spill: Evacuate the immediate area. Restrict access and notify your supervisor and EHS.

  • Liquid Spill: Absorb the spill with a chemical absorbent material. Place the used absorbent in the solid hazardous waste container. Clean the spill area with an appropriate solvent and then soap and water.

4.2. Personal Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Visual Workflow for Handling this compound

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_emergency Emergency Procedures prep_area 1. Designate Work Area (Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe Ensure safety first weigh_powder 3. Weigh Powdered Dye don_ppe->weigh_powder exposure Personal Exposure Response don_ppe->exposure If exposure occurs prep_solution 4. Prepare Dye Solution weigh_powder->prep_solution spill Spill Response weigh_powder->spill If spill occurs experiment 5. Conduct Experiment prep_solution->experiment prep_solution->spill If spill occurs solid_waste 6a. Dispose of Solid Waste experiment->solid_waste Contaminated disposables liquid_waste 6b. Dispose of Liquid Waste experiment->liquid_waste Waste solutions & rinses experiment->spill If spill occurs decontaminate 7. Decontaminate Work Area solid_waste->decontaminate liquid_waste->decontaminate remove_ppe 8. Remove PPE decontaminate->remove_ppe

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Squarylium dye III
Reactant of Route 2
Reactant of Route 2
Squarylium dye III

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.